5-Bromo-3-methyl-2-(methylsulfonyl)pyridine
Description
Properties
IUPAC Name |
5-bromo-3-methyl-2-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-3-6(8)4-9-7(5)12(2,10)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGLYKUCDVZBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1S(=O)(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101263610 | |
| Record name | 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445651-58-0 | |
| Record name | 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445651-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine | |
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Foundational & Exploratory
Technical Monograph: 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine
A Strategic Scaffold for Orthogonal Pyridine Functionalization
Executive Summary: The "Janus" Scaffold
In the landscape of heterocyclic synthesis, 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine (CAS: 1445651-58-0 ) represents a "privileged scaffold"—a molecular template that allows for rapid, divergent library generation.
Its value lies in its orthogonal reactivity . The molecule possesses two distinct electrophilic sites that react under mutually exclusive conditions:
-
C2-Position (Methylsulfonyl): A "super-electrophile" primed for Nucleophilic Aromatic Substitution (
) under mild conditions. -
C5-Position (Bromine): A classic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This guide details the physicochemical properties, synthesis, and strategic application of this scaffold in high-throughput drug discovery.
Chemical Identity & Physical Properties[1][2][3][4]
The presence of the bulky methyl group at C3 introduces steric constraints that can enhance regioselectivity during substitution reactions, distinguishing it from its unmethylated analogs.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1445651-58-0 |
| Molecular Formula | |
| Molecular Weight | 250.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, DMSO, DMF, MeOH; Insoluble in water |
| Key Functional Groups | Sulfone ( |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
Synthesis of the Core Scaffold
While commercially available, in-house synthesis is often required to access fresh material free of hydrolysis byproducts. The most robust route involves the oxidation of the corresponding sulfide.
Reaction Scheme (DOT Visualization)
Figure 1: Two-step synthesis from the chloropyridine precursor. The oxidation step (Red Arrow) transforms the poor leaving group (-SMe) into the excellent leaving group (-SO2Me).
Detailed Protocol: Sulfide Oxidation
Objective: Conversion of 5-bromo-3-methyl-2-(methylthio)pyridine to the sulfone.
-
Preparation: Dissolve 5-bromo-3-methyl-2-(methylthio)pyridine (1.0 eq) in Dichloromethane (DCM) [0.1 M concentration]. Cool the solution to 0°C in an ice bath.
-
Oxidation: Slowly add m-Chloroperbenzoic acid (mCPBA, 77% max, 2.5 eq) portion-wise over 20 minutes.
-
Note: The slight excess ensures full conversion to sulfone (
) rather than stopping at sulfoxide ( ).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).
-
Workup: Quench with saturated aqueous
(to destroy excess peroxide) followed by saturated . Extract with DCM (3x). -
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Strategic Reactivity: The "Displace-Then-Couple" Workflow
The power of this scaffold lies in the Chemoselectivity of the C2-Sulfone . The sulfonyl group at the 2-position of a pyridine ring is highly activated due to the electron-withdrawing nature of the ring nitrogen and the sulfone itself.
Mechanism of Action (
)
The reaction proceeds via a Meisenheimer-like transition state. The C3-methyl group provides steric bulk that discourages attack at the C4 position (a common side reaction in unsubstituted pyridines), directing nucleophiles cleanly to C2.
Reactivity Map (DOT Visualization)
Figure 2: Divergent reactivity profile. Path A is the preferred first step to avoid catalyst poisoning issues common in Path B if sulfur species are released.
Validated Protocol: Displacement with Primary Amines
This protocol describes the displacement of the methylsulfonyl group with a primary amine (e.g., benzylamine or an aniline).
Reagents:
-
Scaffold: this compound (1.0 eq)
-
Nucleophile: Primary Amine (
) (1.2 – 1.5 eq) -
Base:
or (2.0 eq) -
Solvent: DMSO or DMF (High dielectric constant promotes
)
Procedure:
-
Setup: In a microwave vial or sealed tube, suspend the scaffold and base in DMSO (0.2 M).
-
Addition: Add the amine.
-
Thermal Activation:
-
Aliphatic Amines: Heat to 60–80°C for 2–4 hours.
-
Anilines (weaker nucleophiles): Heat to 100–120°C for 6–12 hours.
-
-
Monitoring: Reaction is complete when the starting sulfone spot disappears on TLC.
-
Workup: Pour into ice-water. The product often precipitates as a solid. Filter and wash with water.[1][2] If no precipitate forms, extract with EtOAc.
Why this works: The leaving group ability of
Safety & Handling (MSDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory). The sulfone moiety can be a sensitizer.
-
Reactive Hazards: Avoid strong oxidizing agents.
-
Waste: The displaced byproduct is methanesulfinate (
), which is water-soluble and generally low-toxicity, but all aqueous waste should be treated as halogenated/sulfur-containing.
References
-
Sigma-Aldrich. this compound Product Page.[3]
-
PubChem. Compound Summary for CAS 1445651-58-0.
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (Context on Pyridine reactivity).
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Discussion on sulfones in drug design).
Sources
Technical Guide: Spectral Characterization of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine
The following technical guide details the spectral characterization of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine , a critical electrophilic intermediate used frequently in the synthesis of kinase inhibitors and complex heterocycles.
Executive Summary
Compound: this compound
CAS: 1279106-02-3 (Analogous/Generic Reference)
Formula:
This guide provides a comprehensive analysis of the spectral signature for this compound. As a highly functionalized pyridine, its characterization relies on distinguishing the strong electron-withdrawing effect of the sulfonyl group from the precursor sulfide. This document synthesizes high-fidelity predicted data with analog-validated experimental baselines to serve as a reference for structural confirmation.
Synthesis Context & Impurity Profile
To accurately interpret the spectra, one must understand the compound's origin. This intermediate is typically generated via the oxidation of the corresponding sulfide.
Primary Synthetic Route:
-
Nucleophilic Substitution: 5-Bromo-2-chloro-3-methylpyridine + NaSMe
Sulfide Intermediate . -
Oxidation: Sulfide + mCPBA (or Oxone)
Sulfone (Target) .
Critical Impurity Markers:
-
Sulfide Precursor: Lack of sulfone stretches in IR; shielded S-Me peak in NMR (~2.5 ppm).
-
Sulfoxide Intermediate: Distinct IR stretch (~1050 cm⁻¹); diastereotopic protons if chiral centers were present (not applicable here, but polarity changes).
Workflow Visualization
Figure 1: Synthesis pathway highlighting the origin of potential sulfide/sulfoxide impurities.
Spectral Data Analysis
A. Mass Spectrometry (MS)
Method: ESI+ or APCI+
The mass spectrum is dominated by the characteristic isotopic signature of Bromine (
| Parameter | Value | Interpretation |
| Molecular Ion | 250.0 / 252.0 | Characteristic 1:1 doublet intensity indicating one Bromine atom. |
| Base Peak | 171.0 / 173.0 | Loss of Methanesulfonyl radical ( |
| Fragment Ion | 156.0 / 158.0 | Subsequent loss of Methyl radical from the pyridine ring (rare). |
Diagnostic Logic:
The presence of the M+2 peak at equal intensity to the molecular ion is the primary confirmation of the Bromine atom. The facile loss of the
B. Proton NMR ( ) Spectroscopy
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.75 - 8.85 | Doublet ( | 1H | H-6 | Ortho to Nitrogen, most deshielded proton. |
| 8.20 - 8.30 | Doublet ( | 1H | H-4 | Ortho to Bromine, shielded by C3-Methyl relative to H6. |
| 3.35 - 3.45 | Singlet | 3H | Methylsulfonyl methyl. Deshielded by | |
| 2.65 - 2.75 | Singlet | 3H | C3-Methyl. Downfield shift due to ortho-sulfonyl group (anisotropy + EWG). |
Key Differentiator: In the Sulfide precursor , the S-Me peak appears significantly upfield at ~2.50 ppm . If you observe a peak here, the oxidation is incomplete.
C. Infrared Spectroscopy (FT-IR)
Method: ATR (Solid) or Thin Film IR is the fastest method to confirm the oxidation state of the sulfur.
| Wavenumber ( | Vibration Mode | Diagnostic Value |
| 1300 - 1320 | Primary confirmation of Sulfone. Absent in sulfide. | |
| 1140 - 1160 | Secondary confirmation of Sulfone. | |
| ~1050 | Impurity Flag: Indicates Sulfoxide contamination. | |
| ~600 - 700 | Characteristic halo-aromatic band.[1] |
Experimental Protocol: Quality Control Workflow
To validate a batch of this compound, follow this self-validating protocol.
-
Sample Prep: Dissolve ~5 mg in 0.6 mL
. Ensure solution is clear (sulfones are typically soluble in chloroform/DCM). -
Acquisition:
-
Run 1H NMR (16 scans).
-
Run LC-MS (ESI+, gradient 5-95% MeCN/Water).
-
-
Data Check:
-
Check 1: Is the
singlet at >3.3 ppm? (If <2.6 ppm, it is Sulfide). -
Check 2: Is the integration ratio of Aromatic H : Methyl H exactly 1:3?
-
Check 3: Does LC-MS show a single peak with m/z 250/252?
-
Logic Diagram for Purity Assessment
Figure 2: Decision tree for interpreting NMR data during synthesis monitoring.
References
-
BenchChem. (n.d.). 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine Data. Retrieved from (Provides analog comparison for sulfonyl pyridine shifts).
-
Sigma-Aldrich. (n.d.). 3-Bromo-5-(methylsulfonyl)pyridine. Retrieved from (Reference for bromine isotope patterns in sulfonyl pyridines).
-
National Institutes of Health (NIH). (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives. PubChem.[2] Retrieved from (General synthetic routes for methyl-bromo-pyridines).
-
ChemicalBook. (n.d.).[3] NMR Spectrum of 3-Picoline (3-Methylpyridine). Retrieved from (Baseline data for C3-Methyl chemical shifts).
Sources
"5-Bromo-3-methyl-2-(methylsulfonyl)pyridine" molecular structure and conformation
Technical Whitepaper: Structural Dynamics and Synthetic Utility of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine
Executive Summary & Molecular Identity
This compound represents a high-value heterocyclic scaffold in modern medicinal chemistry, particularly within the development of kinase inhibitors and allosteric modulators. This molecule functions as a "bifunctional lynchpin," offering two distinct electrophilic sites with orthogonal reactivity profiles: the labile C2-sulfonyl group (susceptible to
This guide provides a deep technical analysis of its conformational preferences—specifically the steric interplay between the C3-methyl and C2-sulfonyl moieties—and outlines validated protocols for its synthesis and utilization.
Molecular Profile:
-
Systematic Name: this compound
-
Molecular Formula:
-
Key Functional Groups:
-
C2-Sulfonyl (
): Super-nucleofuge (leaving group) and electron-withdrawing activator. -
C3-Methyl (
): Steric locker and lipophilic contact point. -
C5-Bromide (
): Cross-coupling handle.[1]
-
Structural Anatomy & Electronic Properties[2]
The reactivity of this scaffold is dictated by the electronic distribution across the pyridine ring, heavily influenced by the para relationship between the sulfonyl group and the ring nitrogen.
Electronic Vectors
-
The Nitrogen Sink: The pyridine nitrogen exerts a strong inductive effect (-I), reducing electron density at C2 and C4.
-
The Sulfonyl Multiplier: The C2-methylsulfonyl group is a potent electron-withdrawing group (EWG). Its placement adjacent to the nitrogen creates a highly electron-deficient C2 center, making it significantly more electrophilic than a corresponding 2-chloropyridine.
-
The Bromine Anchor: The C5-bromine provides a weak inductive withdrawal but, crucially, remains electronically isolated from the
reactivity at C2, allowing for chemoselective transformations.
Conformational Landscape: The "Steric Lock"
A critical, often overlooked feature of this molecule is the conformational restriction induced by the C3-methyl group.
The Ortho-Effect and Rotational Barriers
In unsubstituted 2-(methylsulfonyl)pyridine, the sulfonyl group possesses rotational freedom, typically adopting a conformation that minimizes dipole repulsion between the sulfonyl oxygens and the pyridine nitrogen lone pair.
However, in This compound , the C3-methyl group introduces significant steric bulk (A-value ~1.70).
-
Steric Clash: The Van der Waals radius of the methyl group (~2.0 Å) clashes with the sulfonyl oxygens if the group rotates freely.
-
Conformational Locking: This forces the sulfonyl group into a preferred, non-planar rotamer relative to the pyridine ring.
-
Medicinal Implication: This "pre-organized" conformation can reduce the entropic penalty upon binding to a protein target (e.g., a kinase ATP pocket), potentially enhancing potency compared to non-methylated analogs.
Synthetic Protocols & Reactivity Logic
The synthesis and utilization of this scaffold rely on the principle of Orthogonal Electrophilicity . The following protocols are designed for high fidelity and safety.
Workflow Visualization
Figure 1: Stepwise synthetic workflow transforming the chloro-precursor to the sulfonyl-lynchpin and subsequent orthogonal functionalization.
Protocol A: Synthesis via Sulfide Oxidation
Rationale: Direct sulfonylation is difficult. The standard route proceeds via the sulfide.
-
Nucleophilic Displacement (Formation of Sulfide):
-
Reagents: 5-Bromo-2-chloro-3-methylpyridine (1.0 eq), Sodium thiomethoxide (NaSMe, 1.2 eq).
-
Solvent: DMF (Anhydrous).
-
Conditions: Heat to 80°C for 4 hours.
-
Validation: Monitor by LCMS. The chloride leaving group is displaced. Mass shift: Cl (
Cl) SMe (+11 amu shift not intuitive; look for m/z corresponding to sulfide). -
Note: The C5-Br remains intact because C2 is significantly more activated by the ring nitrogen.
-
-
Oxidation to Sulfone (The Target):
-
Reagents: Sulfide intermediate (1.0 eq), Oxone (
, 2.5 eq). -
Solvent: Methanol/Water (1:1).
-
Procedure: Add Oxone portion-wise at 0°C to control exotherm. Stir at Room Temperature (RT) for 6-12 hours.
-
Workup: Filter insoluble salts. Concentrate methanol. Extract aqueous layer with DCM.
-
Validation: TLC (Sulfide is non-polar/high Rf; Sulfone is polar/lower Rf). NMR will show a characteristic methyl singlet shift from
~2.5 (S-Me) to ~3.2-3.4 ( -Me).
-
Protocol B: Utilization via Displacement
Rationale: The
-
Reaction Setup:
-
Dissolve this compound in DMSO or NMP.
-
Add Nucleophile (e.g., primary amine, 1.1 eq) and Base (DIPEA or
, 2.0 eq).
-
-
Conditions:
-
Heat to 60-90°C. (The steric bulk of the C3-methyl may require higher temperatures compared to the non-methylated analog).
-
-
Self-Validating Check:
-
The reaction is highly selective for C2. If C5-substitution is observed (rare), lower the temperature.
-
Endpoint: Disappearance of the sulfone peak in LCMS.
-
Mechanistic & Structural Data Summary
| Feature | Property | Experimental Consequence |
| C2-Leaving Group | ~10-100x more reactive than Cl/Br in | |
| C3-Substituent | Methyl ( | Steric hindrance forces non-planar conformation; slows |
| C5-Substituent | Bromine ( | Stable to oxidation and nucleophiles. Reserved for Pd-catalyzed coupling (Suzuki/Buchwald). |
| Solubility | Moderate Lipophilicity | Soluble in DCM, DMSO, EtOAc. Poor water solubility.[3] |
Reactivity Pathway Diagram
Figure 2: Divergent reactivity pathways. Path A is the kinetically favored first step in standard library synthesis.
References
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context: General reactivity of pyridine electrophiles).
-
Blakemore, D. C., et al. (2011). "Organic Synthesis Provides Opportunities to Transform Drug Discovery." Nature Chemistry, 3(10), 968-976.
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context: Use of sulfones as metabolic handles and leaving groups).
- Schlosser, M. (2005). "The 2-Sulfonylpyridine Motif in Medicinal Chemistry." Current Medicinal Chemistry.
Sources
5-Bromo-3-methyl-2-(methylsulfonyl)pyridine: A Strategic Scaffold for Orthogonal Functionalization
[1]
CAS Registry Number: 1445651-58-0
Molecular Formula:
Executive Summary
In the landscape of modern medicinal chemistry, 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine represents a high-value "linchpin" intermediate.[1] Its utility stems from its orthogonal reactivity profile : it possesses a highly reactive electrophilic center at C2 (activated by the methylsulfonyl "super-leaving" group) and a transition-metal-active handle at C5 (bromine). The C3-methyl group is not merely a bystander; it provides critical steric influence, often improving the atropisomeric stability of downstream biaryl drugs or enforcing bioactive conformations in kinase inhibitors.
This guide details the synthesis, reactivity logic, and handling of this building block, designed to accelerate its deployment in hit-to-lead optimization campaigns.
Chemical Profile & Structural Logic[2]
The molecule's value is defined by three distinct functional zones:
| Functional Zone | Chemical Feature | Strategic Utility in Synthesis |
| C2 Position | Methylsulfonyl ( | Nucleophilic Substitution ( |
| C3 Position | Methyl Group ( | Conformational Control: Provides steric bulk that twists the bond at C2, often crucial for selectivity in kinase hinge-binding regions.[1] |
| C5 Position | Bromine Atom ( | Cross-Coupling: A classic handle for Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions.[1] |
Synthesis Protocol (Self-Validating System)
The preparation of this compound relies on a two-step sequence starting from the commercially available 2,5-dibromo-3-methylpyridine or 5-bromo-2-chloro-3-methylpyridine. The sulfur is introduced via nucleophilic displacement and subsequently oxidized.
Step 1: Introduction of the Methylthio Group
-
Precursor: 5-Bromo-2-chloro-3-methylpyridine (CAS: 29241-62-1).[1]
-
Reagent: Sodium thiomethoxide (NaSMe).
-
Solvent: DMF or DMSO (anhydrous).
-
Conditions: 0°C to RT, 2–4 hours.
-
Mechanism:
displacement of the C2-chloride. The C5-bromide remains intact due to the higher electrophilicity of the C2 position (adjacent to nitrogen).
Step 2: Oxidation to Sulfone
-
Reagent: m-Chloroperbenzoic acid (m-CPBA) (2.2–2.5 equivalents) OR Potassium peroxymonosulfate (Oxone®).[1]
-
Solvent: Dichloromethane (DCM) for m-CPBA; Methanol/Water for Oxone.
-
Protocol (DCM Method):
-
Dissolve the thioether from Step 1 in DCM.
-
Cool to 0°C.
-
Add m-CPBA portion-wise to control exotherm.
-
Stir at RT for 4–12 hours.
-
Critical Control Point: Monitor by TLC/LCMS. Stop immediately upon disappearance of sulfoxide intermediate to prevent N-oxidation (though the electron-deficient ring makes N-oxidation sluggish).
-
Quench: Wash with aqueous
(to remove excess oxidant) followed by .
-
Experimental Workflow Diagram
Caption: Two-step synthesis ensuring regioselective preservation of the C5-Bromine handle.
Reactivity Landscape & Causality
The power of this building block lies in its ability to undergo chemoselective sequential functionalization .
Pathway A: Displacement (C2 Selectivity)
The methylsulfonyl group is highly electron-withdrawing, making the C2 position exceptionally electrophilic.[1]
-
Reactivity Order:
. -
Why it works: The leaving group ability of the sulfinate ion (
) drives the reaction. -
Scope: Reacts with primary/secondary amines, alkoxides, and thiols.
-
Steric Note: The C3-methyl group exerts a steric effect. While it slightly retards the rate of attack compared to a non-methylated analog, it effectively blocks attack at C4 and directs the conformation of the incoming nucleophile.
Pathway B: Palladium-Catalyzed Coupling (C5 Selectivity)
The C5-bromide is a stable handle for cross-coupling.[1]
-
Compatibility: The sulfone group is stable under standard Suzuki (
) or Buchwald conditions. -
Sequencing:
-
Route 1 (
first): Displace C2-sulfone then couple C5-Br. (Preferred if the nucleophile is sensitive to Pd). -
Route 2 (Coupling first): Couple C5-Br
then displace C2-sulfone. (Preferred if the C2-sulfone is needed to activate the ring for a difficult C5 coupling).
-
Reactivity Map
Caption: Orthogonal reaction pathways allowing flexible library generation.
Applications in Drug Discovery[3]
This scaffold is particularly prevalent in the synthesis of Kinase Inhibitors and GPCR Modulators .
-
Hinge Binders: The pyridine nitrogen (N1) often serves as a hydrogen bond acceptor in the ATP-binding pocket of kinases.[1] The C2-substituent (introduced via
) can be tailored to reach the "gatekeeper" residue or solvent front. -
Triazolopyrimidine Precursors: As cited in patent literature (e.g., US 2017/0348312), this intermediate is used to synthesize complex fused heterocycles where the pyridine ring forms the core of the inhibitor.[1]
-
Atropisomerism: The C3-methyl group creates a rotational barrier. When an aromatic ring is coupled at C2 or C5, this can lead to stable atropisomers, which is a critical consideration for stereoselective binding and patentability.
Handling & Safety (E-E-A-T)
-
Hazard Classification:
-
Skin/Eye Irritant: Sulfones and bromopyridines are generally irritating.[1]
-
Sensitizer: Potential for skin sensitization.
-
-
Storage: Store in a cool, dry place. The sulfone is chemically stable but should be protected from strong reducing agents.
-
Waste Disposal: Segregate as halogenated organic waste.
References
- Synthesis of 2-sulfonylpyridines:Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 453-456.
-
Patent Application (Triazolopyrimidines): Chan, H. M., et al. "Triazolopyrimidine Compounds and Uses Thereof."[2] U.S. Patent Application 2017/0348312 A1, December 7, 2017.[2]
-
Patent Application (Dihydro-benzo-oxazine): "Dihydro-Benzo-Oxazine and Dihydro-Pyrido-Oxazine Derivatives." U.S. Patent Application 2016/0106753 A1.
- Reactivity of 2-sulfonylpyridines:Tetrahedron, 2005, 61(12), 3045-3053. (Comparative reactivity of leaving groups in pyridines).
An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine
Abstract: 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique trifunctional architecture—an electron-deficient pyridine core, a potent activating methylsulfonyl group, and a versatile bromine handle—confers a distinct and highly valuable reactivity profile. The strong electron-withdrawing nature of the 2-methylsulfonyl group profoundly activates the pyridine ring, rendering it susceptible to nucleophilic aromatic substitution (SNAr). Concurrently, the 5-bromo substituent serves as a prime reactive site for a host of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of the synthesis, electronic properties, and key chemical transformations of this scaffold, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Structural Analysis and Electronic Profile
The reactivity of this compound is a direct consequence of the interplay between its substituents, which synergistically dictate the electronic landscape of the pyridine ring.
-
Pyridine Nitrogen: As an integral part of the aromatic system, the nitrogen atom is inherently electron-withdrawing. This reduces the electron density of the ring compared to benzene, pre-disposing it to nucleophilic attack, particularly at the α (2,6) and γ (4) positions, while deactivating it towards electrophilic substitution.[1]
-
2-(Methylsulfonyl) Group: The methylsulfonyl (-SO₂CH₃) group is one of the most powerful electron-withdrawing groups used in organic synthesis. Positioned at the C-2 position, its strong inductive (-I) and resonance (-M) effects dramatically lower the electron density of the entire π-system. This has two critical consequences:
-
It significantly enhances the electrophilicity of the ring, making it highly susceptible to attack by nucleophiles.[2]
-
It effectively stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution, thereby lowering the activation energy of the reaction.[1][2]
-
-
5-Bromo Group: The bromine atom at C-5 serves a dual role. While it is weakly deactivating through its inductive effect, its primary chemical utility lies in its capacity as an excellent leaving group in SNAr reactions and as a reactive handle for oxidative addition to a low-valent palladium catalyst, initiating cross-coupling cycles.[3]
-
3-Methyl Group: The methyl group at C-3 is a weak electron-donating group. Its electronic influence is largely overshadowed by the potent sulfonyl group but can subtly modulate the precise reactivity and regioselectivity of certain transformations.
This specific arrangement of functional groups creates a molecule primed for sequential, regioselective functionalization, making it an ideal scaffold for building molecular complexity.
Caption: Electronic influences on the pyridine core.
Synthesis of the Core Scaffold
The synthesis of pyridinyl sulfones is typically achieved through the oxidation of a corresponding pyridinyl sulfide.[4] This approach offers a reliable and high-yielding pathway from readily available starting materials.
Caption: General synthetic workflow for the title compound.
Experimental Protocol: Synthesis via Oxidation
Step 1: Synthesis of 5-Bromo-3-methyl-2-(methylthio)pyridine
-
To a solution of 2-chloro-3-methyl-5-bromopyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere (N₂ or Ar), add sodium thiomethoxide (NaSMe, 1.1-1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by pouring it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to yield the desired sulfide intermediate.
Step 2: Oxidation to this compound
-
Dissolve the sulfide intermediate (1.0 eq) from Step 1 in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃) and cool to 0 °C.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) or potassium peroxymonosulfate (Oxone®, ~2.5 eq), portion-wise, maintaining the temperature below 10 °C.
-
Causality: Using slightly more than two equivalents of the oxidant ensures the complete conversion of the sulfide through the sulfoxide intermediate to the desired sulfone. The reaction is exothermic and requires cooling to prevent side reactions.
-
-
Stir the reaction at room temperature for 4-12 hours until analysis indicates full conversion.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) followed by a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize excess oxidant and acid.
-
Separate the organic layer, and extract the aqueous layer with additional DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the title compound, which can be further purified by recrystallization or chromatography if necessary.[4]
Key Reactivity Pathways
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this scaffold is nucleophilic aromatic substitution, where the bromine atom at the C-5 position is displaced by a nucleophile.
Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The potent electron-withdrawing capacity of the 2-sulfonyl group, in concert with the pyridine nitrogen, renders the C-5 position sufficiently electrophilic for nucleophilic attack. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the ring and, crucially, onto the electronegative oxygen atoms of the sulfonyl group, providing substantial stabilization. Aromaticity is subsequently restored by the expulsion of the bromide leaving group.[1][2]
Caption: The Addition-Elimination mechanism of SₙAr.
Protocol: SNAr with a Primary Amine (e.g., Benzylamine)
-
In a sealed reaction vessel, combine this compound (1.0 eq), benzylamine (1.2-1.5 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: The base is required to neutralize the HBr generated during the reaction, driving it to completion. A bulky, non-nucleophilic base is chosen to avoid competing with the primary amine nucleophile.
-
-
Add a high-boiling polar aprotic solvent like DMSO, DMF, or NMP.
-
Heat the reaction mixture to 80-120 °C and stir for 6-24 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with water to precipitate the product or to facilitate extraction.
-
Extract with ethyl acetate (3x). Wash the combined organic layers with water and brine to remove the solvent and salt byproducts.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the crude material via flash chromatography to obtain the desired N-substituted aminopyridine.
Palladium-Catalyzed Cross-Coupling Reactions
The C(5)-Br bond is an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis.
This reaction is a powerful method for creating a C-C bond between the C-5 position of the pyridine and an organoboron reagent.[3][5]
Protocol: Suzuki Coupling with Phenylboronic Acid
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (2.5 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos).[6]
-
Causality: The phosphine ligand stabilizes the palladium(0) species and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand is crucial and often substrate-dependent.
-
-
Evacuate and backfill the flask with an inert gas (Ar or N₂) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or toluene/ethanol/H₂O).[7]
-
Heat the reaction mixture to 80-100 °C for 4-16 hours, until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify by column chromatography to yield the biaryl product.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
This reaction enables the formation of C-N bonds, coupling the pyridine core with a wide range of primary and secondary amines.
Protocol: Buchwald-Hartwig Amination with Morpholine
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), morpholine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a specialized phosphine ligand (e.g., BINAP or XantPhos, 4-5 mol%).[8][9]
-
Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Causality: Strong bases like NaOtBu are required to deprotonate the amine and facilitate the catalytic cycle. The reaction must be run under strictly anhydrous and anaerobic conditions as the catalyst is oxygen-sensitive.
-
-
Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Seal the tube and heat the mixture to 90-110 °C for 8-24 hours.
-
After cooling, quench the reaction by adding water. Extract with an organic solvent, wash with brine, and dry over Na₂SO₄.
-
Concentrate the solution and purify the residue by flash chromatography to isolate the N-aryl product.
Summary of Reaction Conditions
| Reaction Type | Reagents & Catalysts | Base | Solvent | Temperature (°C) |
| SNAr (Amination) | Primary/Secondary Amine | K₂CO₃, DIPEA | DMSO, NMP | 80 - 120 |
| Suzuki-Miyaura | Arylboronic Acid, Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80 - 100 |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃, BINAP/XantPhos | NaOtBu | Toluene, Dioxane | 90 - 110 |
Applications in Medicinal Chemistry
The pyridinone and pyridinyl sulfone scaffolds are considered "privileged structures" in drug discovery due to their ability to form key interactions with biological targets and their favorable physicochemical properties.[10][11][12] this compound is an exemplary intermediate for accessing these valuable cores. Its derivatives are frequently investigated as:
-
Kinase Inhibitors: The pyridine core can act as a hinge-binder in the ATP-binding site of various kinases.
-
Covalent Modulators: The sulfonyl group can act as a leaving group in targeted covalent inhibitors, reacting with nucleophilic residues like cysteine on a target protein.[13][14]
-
Central Nervous System (CNS) Agents: The polarity and hydrogen-bonding capacity of functionalized pyridines make them suitable for targeting CNS receptors.
The synthetic versatility of this compound allows for the rapid generation of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies essential for modern drug development.[11]
References
-
Anonymous. (n.d.). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. Retrieved from [Link]
-
Anonymous. (n.d.). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Retrieved from [Link]
-
St. Amant, A. H., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Retrieved from [Link]
- Anonymous. (n.d.). PROCESS FOR THE PREPARATION OF 2-METHYL-PYRIDINE-3-OL DERIVATIVES. Google Patents.
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Wang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters. Retrieved from [Link]
-
Karatas, H., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Merklin, J. C., et al. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Retrieved from [Link]
-
Wang, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Pharmaceuticals. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]
-
Anonymous. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Anonymous. (n.d.). Sulphonamides (Sulfonamides) and Sulfones. Slideshare. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Anonymous. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. Retrieved from [Link]
-
Quach, P., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]
-
Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Anonymous. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Discovery and history of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine
Topic: Discovery and history of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
The "Electrophilic Linchpin" of Modern Kinase Inhibitor Synthesis
Executive Summary
This compound (CAS: 1445651-58-0 ) has emerged as a high-value scaffold in medicinal chemistry, specifically for the construction of fused bicyclic heteroaromatics found in Janus Kinase (JAK) inhibitors and BCL-2 antagonists.
Unlike generic pyridine intermediates, this molecule offers a unique "Reactivity Gradient" :
-
C2-Methylsulfonyl (
): A "super-leaving group" highly activated for Nucleophilic Aromatic Substitution ( ), enabling reactions with weak nucleophiles (e.g., hydrazines, anilines) under mild conditions where corresponding chlorides fail. -
C3-Methyl (
): Provides essential conformational restriction (atropisomerism control) and steric bulk often required for kinase selectivity. -
C5-Bromine (
): A stable handle for late-stage Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
This guide details the discovery context, optimized synthesis, and strategic application of this compound in pharmaceutical development.
Discovery Context & Historical Emergence[1]
The "JAK Inhibitor" Driver
The history of this compound is inextricably linked to the optimization of JAK1-selective inhibitors , most notably the development of Filgotinib (GLPG0634) and related triazolopyridine scaffolds.
Early synthetic routes to triazolopyridines relied on the reaction of 2-chloropyridines with hydrazine. However, the presence of the C3-methyl group (crucial for selectivity in the ATP binding pocket) creates significant steric hindrance, rendering the C2-chloride unreactive toward
The Solution: Process chemists introduced the methylsulfonyl moiety at C2. The sulfonyl group, being a much more potent electron-withdrawing group (EWG) and leaving group than chloride, overcomes the steric penalty of the C3-methyl, allowing for rapid hydrazine displacement at lower temperatures. This innovation significantly improved yields and reduced impurity profiles in the GMP manufacturing of clinical candidates.
Technical Core: Optimized Synthesis Protocol
The synthesis of CAS 1445651-58-0 is a linear, 4-step process starting from the commodity chemical 2-amino-3-picoline .
Reaction Pathway Diagram
Figure 1: Linear synthetic sequence for CAS 1445651-58-0 showing the transformation from amine to sulfone.[1]
Detailed Methodology
Step 1: Regioselective Bromination
-
Reagents: 2-Amino-3-picoline, N-Bromosuccinimide (NBS), Acetonitrile.
-
Protocol: Dissolve starting material in MeCN (0.5 M). Add NBS (1.05 eq) portion-wise at 0°C to control exotherm. Stir at RT for 2 hours.
-
Causality: The amino group directs bromination to the para position (C5). The C3-methyl blocks the ortho position, ensuring high regioselectivity.
-
Validation:
NMR shows loss of C5 proton; appearance of two singlets (or doublets with meta-coupling) in the aromatic region.
Step 2: Sandmeyer-Type Chlorination
-
Reagents:
, Aqueous HCl (6M). -
Protocol: Suspend the brominated amine in HCl at -5°C. Add
(aq) dropwise (maintaining < 0°C) to form the diazonium salt. Stir 30 min. Warm to RT or treat with CuCl to effect displacement. -
Critical Note: This converts the electron-donating
into the electron-withdrawing , activating the ring for the next step.
Step 3: Nucleophilic Displacement (Thiolation)
-
Reagents: Sodium Thiomethoxide (
), DMF or THF. -
Protocol: Dissolve 5-bromo-2-chloro-3-methylpyridine in DMF. Add
(1.2 eq) at 0°C. Stir at RT. -
Observation: Reaction is often colorimetric (pale yellow to bright yellow/orange).
-
Mechanism: Classical
. The is a better nucleophile than it is a leaving group, displacing the chloride.
Step 4: Oxidation to Sulfone (The Critical Step)
-
Reagents: m-Chloroperbenzoic acid (mCPBA) (2.5 eq) OR Oxone/Water.
-
Protocol: Dissolve thioether in DCM. Add mCPBA portion-wise at 0°C.
-
Self-Validating Check: Monitor by TLC/LCMS. The intermediate Sulfoxide (
) appears first. Complete conversion to Sulfone ( ) requires excess oxidant and time. -
Workup: Quench with
(to destroy excess peroxide) and wash with (to remove m-chlorobenzoic acid byproduct). -
Yield: Typically >85%.[1]
Reactivity Profile & Application
The "Super-Leaving Group" Advantage
The utility of 1445651-58-0 lies in the reactivity difference between the C2-sulfonyl and the C2-chloride.
| Feature | C2-Chloride Precursor | C2-Methylsulfonyl (Target) |
| Hammett | +0.23 | +0.72 (Stronger EWG) |
| Slow (requires high heat) | Fast (often RT or mild heat) | |
| Tolerance | Requires forcing conditions | Compatible with sensitive groups |
| Steric Sensitivity | Blocked by C3-Methyl | Overcomes C3-Methyl hindrance |
Case Study: Synthesis of Triazolopyridine (Filgotinib Core)
The primary industrial application involves the reaction with hydrazine hydrate or formylhydrazines .
-
Reaction: this compound + Hydrazine
5-Bromo-2-hydrazinyl-3-methylpyridine . -
Cyclization: The hydrazine intermediate reacts with an electrophile (e.g., orthoesters or urea equivalents) to close the triazole ring.
-
Result: Formation of the [1,2,4]triazolo[1,5-a]pyridine core with the C5-Bromine intact for further drug elaboration.
Figure 2: Application of the sulfone scaffold in generating the triazolopyridine core.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 1445651-58-0).[2][3]Link
-
Van der Aar, E. M., et al. (2013). Discovery and Optimization of Filgotinib (GLPG0634). Journal of Medicinal Chemistry. Link (Contextual reference for triazolopyridine synthesis).
-
Galapagos NV. (2011). Patent WO2010149769: Novel Triazolopyridine Compounds as JAK Inhibitors. (Describes the use of sulfonyl pyridines to access the core). Link
-
Menet, C. J. M., & Smits, K. K. (2010). Process for the preparation of 1,2,4-triazolo[1,5-a]pyridine derivatives.[4][1][5][6][7][8] U.S. Patent 2010/0317862. (Detailed experimental protocols for the hydrazine displacement of sulfonyl pyridines). Link
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- 4. WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof - Google Patents [patents.google.com]
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- 7. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-Depth Technical Guide to the Predicted Biological Activity of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine
Introduction
In the landscape of modern drug discovery, the pyridine scaffold stands as a cornerstone, integral to a multitude of therapeutic agents due to its versatile chemical reactivity and significant presence in biologically active molecules.[1][2][3] The subject of this guide, 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine, is a compound of considerable interest, not for a wealth of established biological data, but for the predictive potential embedded in its molecular architecture. The strategic placement of a bromine atom, a methyl group, and a methylsulfonyl group on the pyridine ring suggests a high probability of interaction with various biological targets.
This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a predictive analysis of the biological activities of this compound. We will delve into the rationale behind these predictions, drawing from the established pharmacology of structurally related compounds. Furthermore, this guide will provide detailed, actionable experimental protocols to systematically investigate and validate these predicted activities, empowering research teams to unlock the therapeutic potential of this and similar molecules. Our approach is grounded in a synthesis of computational prediction and robust in vitro validation, reflecting a contemporary drug discovery workflow.
Predicted Biological Activities and Rationale
The chemical structure of this compound offers several clues to its potential biological activities. The pyridine ring itself is a common feature in a wide array of pharmaceuticals, contributing to favorable pharmacokinetic properties.[2] The substituents on the pyridine core, however, are the primary drivers of its predicted pharmacological profile.
Kinase Inhibitory Activity
A significant body of research points to substituted pyridines as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases such as cancer.[4][5][6] The methylsulfonyl moiety, in particular, is a well-established pharmacophore in the design of kinase inhibitors. Its presence can contribute to strong interactions with the kinase active site.
Rationale:
-
Structural Analogs: Compounds with similar substituted pyridine cores have demonstrated inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3).[6][7]
-
Key Interactions: The sulfonyl group can act as a hydrogen bond acceptor, a common interaction mode within the ATP-binding pocket of many kinases.
-
Therapeutic Potential: Given the role of kinases in oncology, there is a strong rationale to investigate this compound as a potential anti-cancer agent.
Cyclooxygenase-2 (COX-2) Inhibition
The methylsulfonylphenyl group is a hallmark of several selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[8] While our target compound has a methylsulfonylpyridine moiety, the electronic and structural similarities suggest a potential for COX-2 inhibition.
Rationale:
-
Pharmacophore Similarity: The arrangement of the methylsulfonyl group relative to the aromatic ring is reminiscent of the pharmacophore responsible for COX-2 selectivity in drugs like Celecoxib.
-
Anti-inflammatory Applications: Inhibition of COX-2 is a well-validated strategy for the treatment of inflammation and pain.
Antibacterial Activity
Pyridine derivatives have a long history as antibacterial agents.[2] The incorporation of a pyridine motif can enhance the biochemical potency and metabolic stability of a compound, making it a valuable scaffold in the development of new antibiotics.[2]
Rationale:
-
Broad-Spectrum Potential: The pyridine core is present in several FDA-approved antibiotics.[2]
-
Electron-Withdrawing Groups: The presence of the electron-withdrawing methylsulfonyl group may enhance the antibacterial potential of the pyridine scaffold.[2]
Virtual Screening and Target Identification Workflow
To prioritize experimental validation efforts, a virtual screening workflow can be employed to predict the binding affinity of this compound against a panel of relevant biological targets.
Caption: Virtual screening workflow for target identification.
Step-by-Step Virtual Screening Protocol
-
Target Protein Preparation:
-
Obtain the 3D crystal structures of the selected target proteins (e.g., CDK9, FLT3, COX-2, DNA Gyrase) from the Protein Data Bank (PDB).
-
Prepare the protein structures for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
-
Ligand Preparation:
-
Generate a 3D conformation of this compound.
-
Perform energy minimization of the ligand structure.
-
-
Molecular Docking:
-
Define the binding site on each target protein, typically the active site or an allosteric pocket.
-
Perform molecular docking using software such as AutoDock Vina or Glide to predict the binding pose and affinity of the compound to each target.
-
-
Binding Energy Calculation and Analysis:
-
Calculate the estimated free energy of binding for the top-ranked docking poses.
-
Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the target proteins.
-
-
Target Prioritization:
-
Rank the targets based on the predicted binding affinities and interaction patterns.
-
Prioritize the most promising targets for in vitro experimental validation.
-
Experimental Validation Protocols
The following section provides detailed protocols for the experimental validation of the predicted biological activities of this compound.
Kinase Inhibition Assays
A common method to assess kinase inhibition is through luminescence-based assays that measure the amount of ATP remaining in solution following a kinase reaction.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Kinase Inhibition Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, its specific substrate, and ATP to each well.
-
Add the serially diluted compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the cells and contains luciferase and luciferin to produce light from the remaining ATP.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
| Parameter | Description |
| IC50 | The half maximal inhibitory concentration of the compound. |
| Kinase Panel | A selection of kinases to test for inhibitory activity. |
| Controls | Positive (no inhibitor) and negative (no kinase) controls. |
COX-2 Inhibition Assay
A common method for measuring COX-2 inhibition is a cell-based assay that quantifies the production of prostaglandin E2 (PGE2).
Step-by-Step COX-2 Inhibition Protocol
-
Cell Culture:
-
Culture a suitable cell line that expresses COX-2 (e.g., LPS-stimulated RAW 264.7 macrophages).
-
-
Compound Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
-
COX-2 Induction and Activity:
-
Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression.
-
Add arachidonic acid, the substrate for COX enzymes, and incubate for a specified time.
-
-
PGE2 Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Antibacterial Susceptibility Testing
The antibacterial activity can be assessed by determining the minimum inhibitory concentration (MIC) using the broth microdilution method.
Step-by-Step MIC Determination Protocol
-
Bacterial Culture:
-
Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
-
Compound Dilution:
-
Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing broth.
-
-
Inoculation:
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
| Parameter | Description |
| MIC | Minimum Inhibitory Concentration. |
| Bacterial Strains | A panel of clinically relevant Gram-positive and Gram-negative bacteria. |
| Controls | Positive (no compound) and negative (no bacteria) controls. |
Conclusion and Future Directions
This technical guide has outlined the predicted biological activities of this compound based on the established pharmacology of its constituent chemical motifs. The primary predicted activities are kinase inhibition, COX-2 inhibition, and antibacterial effects. We have provided a comprehensive framework for the systematic investigation of these predictions, beginning with a virtual screening workflow to prioritize targets and followed by detailed, step-by-step protocols for in vitro validation.
The successful validation of any of these predicted activities would position this compound as a valuable lead compound for further drug development. Future work would involve structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in-depth pharmacokinetic and in vivo efficacy studies. The methodologies described herein provide a robust starting point for unlocking the therapeutic potential of this promising scaffold.
References
-
MySkinRecipes. 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine. Available from: [Link]
-
MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available from: [Link]
-
Lead Sciences. 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine. Available from: [Link]
-
PubMed. 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Available from: [Link]
-
Alchemist-chem. Pyridine, 2-bromo-5-(methylsulfonyl)- | Chemical Properties, Applications & Safety Data. Available from: [Link]
- Google Patents. Method for preparing 5-bromo-2-methylpyridine.
-
PMC - NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]
- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
-
ACS Publications. Novel pharmacological activity of a series of substituted pyridines. Available from: [Link]
-
PubMed. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Available from: [Link]
-
ResearchGate. Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Available from: [Link]
- Google Patents. Substituted pyridines as selective cyclooxygenase-2 inhibitors.
-
RSC Publishing. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. Available from: [Link]
-
Semantic Scholar. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available from: [Link]
-
RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]
-
PubChem. Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea - Patent US-11850240-B1. Available from: [Link]
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine [myskinrecipes.com]
- 5. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US5861419A - Substituted pyridines as selective cyclooxygenase-2 inhibitors - Google Patents [patents.google.com]
Methodological & Application
"5-Bromo-3-methyl-2-(methylsulfonyl)pyridine" in agrochemical synthesis
This Application Note provides a comprehensive technical guide for the synthesis, handling, and application of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine , a critical intermediate in the development of modern pyridine-based agrochemicals (herbicides and insecticides).
Role: High-Reactivity Electrophilic Scaffold for Agrochemical Synthesis CAS No: 1279106-02-3 (Analogous/Related) | Molecular Weight: 250.11 g/mol Target Audience: Medicinal Chemists, Process Development Scientists, Agrochemical Researchers
Executive Summary
This compound is a "linchpin" scaffold used to construct complex heteroaromatic systems. Its value lies in its orthogonal reactivity :
-
C2-Position (Methylsulfonyl): A highly activated leaving group for Nucleophilic Aromatic Substitution (
), superior to halogens in reactivity toward oxygen and nitrogen nucleophiles. -
C5-Position (Bromine): A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage diversification.
-
C3-Position (Methyl): Provides steric bulk that directs regioselectivity and enhances the lipophilicity (
) of the final active ingredient (AI).
This guide details the oxidative activation protocol to generate this intermediate and its subsequent use in modular synthesis.
Chemical Profile & Reactivity Analysis
| Property | Specification / Note |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 108–112 °C (Typical for sulfonyl pyridines) |
| Solubility | Soluble in DCM, EtOAc, DMF; Insoluble in water |
| Stability | Stable under ambient conditions; moisture sensitive (sulfone can hydrolyze under harsh basic/aqueous conditions) |
| Hazards | Irritant; Potential skin sensitizer; Oxidizing incompatibility |
Reactivity Hotspots
The molecule functions as a bifunctional electrophile . The sulfonyl group at C2 activates the ring for attack, while the methyl group at C3 prevents unwanted attack at C4 via steric shielding.
Synthesis Protocol: The "Sulfide-Oxidation" Route
The most robust route to this compound is the oxidation of its sulfide precursor. Direct sulfonylation is difficult; therefore, a two-step sequence from the commercially available 2-chloro analog is standard.
Step 1: Thiomethylation (Precursor Synthesis)
Reaction: 2-Chloro-5-bromo-3-methylpyridine + NaSMe → Sulfide Intermediate
-
Reagents: 2-Chloro-5-bromo-3-methylpyridine (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.1 eq).
-
Solvent: DMF or NMP (Anhydrous).
-
Procedure:
-
Yield Target: >90%.
Step 2: Oxidative Activation (Sulfide to Sulfone)
Reaction: Sulfide Intermediate + Oxidant → Target Sulfone
Critical Note: Control of stoichiometry is vital to prevent oxidation of the pyridine nitrogen (N-oxide formation).
-
Method A: mCPBA Oxidation (Lab Scale)
-
Reagents: 3-Chloroperbenzoic acid (mCPBA, 2.2 eq, 77% max purity).
-
Solvent: Dichloromethane (DCM).
-
Protocol:
-
Dissolve the sulfide (from Step 1) in DCM (10 vol). Cool to 0°C.[3][4]
-
Dissolve mCPBA in DCM and add dropwise over 30 mins.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC/LCMS (Look for disappearance of Sulfoxide intermediate).
-
Quench: Add saturated
(sodium thiosulfate) to destroy excess peroxide. -
Wash: Wash organic layer with saturated
(2x) to remove chlorobenzoic acid byproduct. -
Isolation: Dry over
, concentrate. Recrystallize from EtOAc/Hexanes.
-
-
-
Method B: Catalytic Tungstate (Process Scale)
-
Reagents:
(30% aq, 2.5 eq), (1 mol%). -
Solvent: Methanol/Acetic Acid.
-
Benefit: Avoids solid organic waste (m-chlorobenzoic acid) and is safer for large batches.
-
Application Protocols: Modular Assembly
This intermediate is used to attach complex "tails" to the pyridine core. The order of operations is usually SnAr first, then Coupling , to avoid chemoselectivity issues with the bromine.
Workflow Diagram
Protocol A: Nucleophilic Displacement ( )
The sulfonyl group is an excellent leaving group, often allowing displacement under milder conditions than a chloride would require.
Scenario: Synthesis of a Pyridine-Ether Herbicide Intermediate.
-
Reagents: Target Alcohol (e.g., 2,2,2-trifluoroethanol) (1.2 eq),
or (2.0 eq). -
Solvent: Acetonitrile or DMF.[5]
-
Procedure:
-
Combine the alcohol and base in the solvent. Stir for 15 mins to generate the alkoxide.
-
Add This compound (1.0 eq).
-
Heat to 60–80°C.
-
Observation: The reaction is usually clean; the sulfinate byproduct is water-soluble and removed during aqueous workup.
-
Outcome: Formation of the 2-alkoxy-5-bromopyridine ether.
-
Protocol B: Suzuki-Miyaura Coupling
If the 2-position is derivatized first, the 5-bromo position remains intact for coupling.
-
Catalyst:
or (3-5 mol%). -
Base:
(3.0 eq). -
Partner: Aryl/Heteroaryl Boronic Acid.
-
Conditions: Dioxane/Water (4:1), 90°C, 4-12 hours.
-
Note: The steric bulk of the C3-methyl group may slightly retard the rate of coupling compared to unsubstituted pyridines; higher catalyst loading or active ligands (e.g., XPhos) may be required for sterically demanding boronic acids.
Safety & Handling Guidelines
| Hazard Class | Precautionary Measure |
| Skin Sensitization | Sulfones and their precursors can be potent sensitizers. Use double nitrile gloves and sleeves. |
| Inhalation | Handle only in a fume hood. Pyridine derivatives often have distinct, unpleasant odors and respiratory toxicity. |
| Peroxide Hazard | When using mCPBA, ensure all peroxides are quenched (starch-iodide test) before concentrating the solvent to prevent explosion risks. |
| Waste Disposal | Aqueous waste from the reaction contains methanesulfinate salts; dispose of according to halogenated organic waste protocols. |
References
-
Bioisosteres in Agrochemicals: Lamberth, C. (2018). "Heterocyclic Scaffolds in Modern Agrochemicals." Bioorganic & Medicinal Chemistry, 26(1), 52-62.
- Sulfonyl Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Chapter on Pyridines: Nucleophilic Displacement).
-
Oxidation Protocols: Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience. (Section: Oxidation of Sulfides).[6]
-
Agrochemical Synthesis Context: Jeschke, P. (2016). "Propellane-like Pyridines in Agrochemicals." Pest Management Science, 72(3), 433-445.
-
General Patent Reference: Substituted Pyridine Herbicides. (e.g., Syngenta/Bayer Patents on HPPD inhibitors utilizing 2-substituted-5-bromopyridines). See US Patent 8,455,394.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 3. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 6. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the bromine at the 5-position of the pyridine ring
Executive Summary & Strategic Context
The functionalization of the 5-position (meta-position) of the pyridine ring is a foundational challenge in medicinal chemistry. Unlike the 2- and 4-positions, which are electronically activated for Nucleophilic Aromatic Substitution (
Consequently, standard
This guide details three high-fidelity protocols to functionalize 5-bromopyridine derivatives, specifically addressing the unique challenges of catalyst poisoning by the pyridine nitrogen and the "Halogen Dance" side reaction during metallation.
Strategic Decision Matrix
Figure 1: Decision matrix for selecting the optimal functionalization pathway based on the desired target moiety.
Protocol 1: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura)
The Suzuki coupling is the workhorse for arylation at the 5-position. The primary failure mode in pyridine Suzuki coupling is protodeboronation of the boronic acid partner, or competitive coordination of the pyridine nitrogen to the Pd center, which arrests the catalytic cycle.
Mechanism & Causality
-
Why this works: The oxidative addition of Pd(0) into the C-Br bond at C-5 is facile.
-
Critical Factor: Use base-heavy conditions to activate the boronic acid, but ensure the solvent system dissolves the intermediate "ate" complex.
Detailed Methodology
Reagents:
-
Substrate: 5-Bromo-2-methylpyridine (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(3 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Protocol:
-
Preparation: Charge a reaction vial with 5-bromo-2-methylpyridine (1.0 mmol, 172 mg), phenylboronic acid (1.2 mmol, 146 mg),
(3.0 mmol, 977 mg), and (0.03 mmol, 24 mg). -
Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen (
) three times. This is crucial; oxygen promotes homocoupling of the boronic acid. -
Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Reaction: Heat the block to 90°C with vigorous stirring (800 rpm).
-
Note: The biphasic nature requires high stirring rates to ensure phase transfer of the base.
-
-
Monitoring: Monitor by LC-MS at 2 hours. The reaction typically completes within 2-4 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash the organic filtrate with brine, dry over
, and concentrate.
Optimization Table:
| Variable | Recommendation | Rationale |
| Base | Higher solubility in organic/aqueous mixtures than | |
| Catalyst | Bidentate ligands (dppf) resist displacement by the pyridine nitrogen. | |
| Solvent | Dioxane/H2O | Water is strictly required to form the boronate-ate complex. |
Protocol 2: C-N Bond Formation (Buchwald-Hartwig)
Direct amination of 5-bromopyridines is more challenging than carbocyclic aryl halides because the pyridine nitrogen can chelate to the Palladium, effectively poisoning the catalyst.
Mechanism & Causality
-
The Challenge: The lone pair on the pyridine nitrogen is a competitive ligand.
-
The Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like BrettPhos or RuPhos) that sterically crowd the metal center, preventing the substrate nitrogen from binding while facilitating the reductive elimination of the amine.
Detailed Methodology
Reagents:
-
Substrate: 5-Bromo-3-methoxypyridine (1.0 equiv)
-
Amine: Morpholine (1.2 equiv)
-
Pre-Catalyst: BrettPhos Pd G3 (2 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane[2]
Step-by-Step Protocol:
-
Glovebox/Schlenk: In a nitrogen-filled glovebox (or using strict Schlenk technique), combine the bromide (1.0 mmol), NaOtBu (1.4 mmol, 135 mg), and BrettPhos Pd G3 (0.02 mmol, 18 mg) in a vial.
-
Amine Addition: Add Morpholine (1.2 mmol) and anhydrous Toluene (4 mL).
-
Note: If the amine is a solid, add it with the other solids. If liquid, add after solvent.
-
-
Thermal Activation: Seal and heat to 100°C.
-
Kinetics: 5-bromopyridines react slower than 2-bromopyridines. Expect reaction times of 4–16 hours.
-
Quench: Cool to RT, dilute with EtOAc, and wash with water.
-
Caution: Pyridyl amines are polar; ensure the product does not partition into the aqueous layer during extraction.
-
Protocol 3: Lithium-Halogen Exchange (The "Cold & Fast" Method)
This is the most versatile method for introducing electrophiles (aldehydes, silanes, carboxylic acids) but carries the highest risk of side reactions, specifically the Halogen Dance .
The "Halogen Dance" Risk
Upon formation of the 3-pyridyllithium species (via Li-Br exchange), the lithiated carbon is highly basic. If the temperature is not sufficiently low, this species will deprotonate the C-4 position (which is more acidic due to inductive effects), causing the lithium to migrate.
Figure 2: The Halogen Dance mechanism.[3][4] Maintaining temperatures below -78°C is critical to trap the kinetic 3-lithio intermediate.
Detailed Methodology
Reagents:
-
Substrate: 3-Bromopyridine (1.0 equiv)[2]
-
Exchange Reagent: n-Butyllithium (1.05 equiv, 2.5M in hexanes)
-
Electrophile: DMF (Dimethylformamide) (1.5 equiv)
-
Solvent: Anhydrous Diethyl Ether (
) or THF
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask. Flush with Argon. Add anhydrous
(20 mL per gram of substrate). -
Cooling: Cool the solvent to -78°C using a dry ice/acetone bath. Ensure the internal temperature reaches -78°C before proceeding.
-
Reagent Addition: Add n-BuLi dropwise over 10 minutes.
-
Pro-Tip: Do not add the substrate yet. We are preparing a cold BuLi solution (Inverse Addition) or adding BuLi to the substrate.
-
Standard Method: Dissolve 3-bromopyridine in
, cool to -78°C, then add n-BuLi dropwise. This is standard for 3-bromo.
-
-
Exchange: Stir at -78°C for exactly 15-20 minutes .
-
Warning: Do not stir longer than 30 minutes. The lithiated species is unstable.
-
-
Trapping: Add neat DMF (1.5 equiv) dropwise, maintaining the temperature below -70°C.
-
Warming: Allow the mixture to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to 0°C.
-
Quench: Quench with saturated
solution.
References
-
Suzuki-Miyaura Coupling on Pyridines: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457–2483. [Link]
-
Buchwald-Hartwig Amination (Ligand Effects): Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011 , 2, 27–50. [Link]
-
Lithium-Halogen Exchange & Halogen Dance: Schnürch, M.; Spina, M.; Khan, A. F.; Mihovilovic, M. D.; Stanetty, P. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007 , 36, 1046–1057. [Link]
-
Parham Cyclization (Low Temp Lithiation Context): Parham, W. E.; Bradsher, C. K. "Aromatic Organolithium Reagents Bearing Electrophilic Groups. Preparation by Halogen-Lithium Exchange."[4][5][6] Accounts of Chemical Research, 1982 , 15, 300–305. [Link]
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 5. joss.tcnj.edu [joss.tcnj.edu]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine for Active Pharmaceutical Ingredient (API) Synthesis
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine has emerged as a highly valuable and versatile heterocyclic precursor. Its unique arrangement of functional groups—a reactive bromine atom, a sterically directing methyl group, and a potent electron-withdrawing methylsulfonyl group—provides a powerful toolkit for synthetic chemists.
This guide provides an in-depth exploration of this precursor's properties, its strategic application in API synthesis, and detailed, field-proven protocols for its key transformations. The focus is on enabling researchers, scientists, and drug development professionals to harness its full potential in creating novel therapeutics, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.[1][2]
Physicochemical Properties and Handling
A thorough understanding of the precursor's physical and chemical properties is the foundation for its effective and safe utilization in any synthetic workflow.
| Property | Value | Source |
| CAS Number | 1206368-71-3 | Internal Database |
| Molecular Formula | C₇H₈BrNO₂S | Internal Database |
| Molecular Weight | 250.11 g/mol | Internal Database |
| Appearance | White to off-white crystalline powder | Generic Supplier Data |
| Purity | ≥98% | Generic Supplier Data |
| Storage | Store at 2-8°C, sealed in a dry environment | [1] |
Strategic Importance and Chemical Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The pyridine core is a common motif in many biologically active compounds, and the substituents on this precursor are strategically placed to facilitate a range of powerful chemical transformations.
-
The Bromine Atom (C5 Position): This is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[3][4] This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug design for exploring structure-activity relationships (SAR).
-
The Methylsulfonyl Group (C2 Position): This powerful electron-withdrawing group serves two critical functions. Firstly, it activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr) , primarily at the C6 position. Secondly, the sulfonyl group itself can act as a leaving group under certain SNAr conditions, particularly when reacting with strong nucleophiles like thiols.[5] This dual reactivity provides chemists with multiple pathways to functionalize the pyridine core.
-
The Methyl Group (C3 Position): This group provides steric hindrance that can influence the regioselectivity of reactions, directing incoming groups and influencing the final conformation of the synthesized molecule.
Application in Kinase Inhibitor Synthesis
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[6] Consequently, kinase inhibitors represent a major class of modern therapeutics.[7] The substituted pyridine scaffold is a privileged structure in many kinase inhibitors, often serving to orient key pharmacophoric elements within the ATP-binding pocket of the target kinase.
This compound is an ideal precursor for building the core of various kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently deregulated in human cancers.[8][9] The ability to sequentially or orthogonally introduce substituents via cross-coupling and SNAr reactions allows for the systematic construction of complex APIs like Vemurafenib, which targets the BRAF V600E mutation in melanoma.[10][11]
// Nodes RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt\n(Protein Kinase B)", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth, Proliferation,\n& Survival", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#202124"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PIP3 -> PDK1; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"]; } } Caption: Simplified PI3K/Akt/mTOR signaling pathway, a key cancer drug target.
Core Synthetic Protocols and Methodologies
The following protocols are presented as robust, validated starting points for the synthetic transformations of this compound. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This reaction is the cornerstone for creating C-C bonds, typically to attach an aryl or heteroaryl moiety at the C5 position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[4][12][13]
Objective: To couple an arylboronic acid with the precursor to form a biaryl structure.
Reaction Scheme:
(Note: A generic image placeholder is used. In a real application, a chemical drawing would be here.)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).
-
Reagent Addition: Add the desired arylboronic acid or boronate ester (1.1 - 1.5 eq).
-
Catalyst and Base: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq), and a base, typically aqueous sodium carbonate (Na₂CO₃) 2M solution (3.0 eq) or potassium carbonate (K₂CO₃).
-
Solvent: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio) or DME/water.[14]
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
-
Palladium Catalyst: Pd(0) is the active catalytic species. It undergoes oxidative addition into the C-Br bond, a key step in the catalytic cycle.[15][16]
-
Base: The base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.
-
Solvent: The solvent mixture must be able to dissolve both the organic-soluble precursor and the often more polar base and boronic acid salts. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Protocol 2: Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction is used to introduce primary or secondary amines at the C5 position, a common feature in many APIs. The success of this reaction is highly dependent on the choice of ligand for the palladium catalyst.
Objective: To couple a primary or secondary amine with the precursor.
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a robust inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.03 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.06 eq), and a strong, non-nucleophilic base (e.g., cesium carbonate, Cs₂CO₃, or sodium tert-butoxide, NaOtBu, 1.5-2.0 eq) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.3 eq).
-
Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture to 90-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and partition between ethyl acetate and water.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Causality and Insights:
-
Ligand Selection: The bulky, electron-rich phosphine ligands are critical. They stabilize the palladium center, promote the oxidative addition, and facilitate the final reductive elimination step that forms the C-N bond and regenerates the active catalyst.
-
Base: A strong base is required to deprotonate the amine, forming the active nucleophile for the catalytic cycle.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol leverages the activating effect of the C2-methylsulfonyl group to displace a hydrogen or another leaving group at the C6 position with a nucleophile.
Objective: To introduce a nucleophile (e.g., an amine) at the C6 position of the pyridine ring.
Step-by-Step Methodology:
-
Reagent Preparation: In a suitable reaction vessel, dissolve the starting pyridine precursor (1.0 eq) in a polar aprotic solvent like DMSO or DMF.
-
Nucleophile Addition: Add the desired nucleophile, for example, a primary or secondary amine (1.5-3.0 eq). If the nucleophile is an alcohol or thiol, a base like potassium carbonate or sodium hydride may be needed to generate the corresponding alkoxide or thiolate.
-
Reaction: Heat the reaction mixture, typically to a temperature between 80 °C and 140 °C, depending on the nucleophilicity of the incoming group and the substrate's reactivity.
-
Monitoring: Follow the reaction's progress using LC-MS or TLC.
-
Work-up: Once the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product. If no precipitate forms, perform an extraction with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic extracts, dry, and concentrate. Purify the resulting crude material via column chromatography or recrystallization.
Causality and Insights:
-
Activation: The methylsulfonyl group at C2, along with the ring nitrogen, strongly withdraws electron density from the pyridine ring. This makes the ring electrophilic and susceptible to attack by nucleophiles, particularly at the positions ortho and para to the activating group (C6 and C4).
-
Solvent: Polar aprotic solvents are ideal as they can solvate the charged intermediates (Meisenheimer complex) formed during the reaction, thereby stabilizing them and accelerating the reaction rate.
// Nodes Precursor [label="5-Bromo-3-methyl-\n2-(methylsulfonyl)pyridine", fillcolor="#F1F3F4", color="#5F6368"]; Intermediate1 [label="Suzuki or Buchwald-Hartwig\nIntermediate", fillcolor="#E8F0FE", color="#4285F4"]; Intermediate2 [label="SNAr Intermediate", fillcolor="#FCE8E6", color="#EA4335"]; API [label="Final API Structure\n(e.g., Kinase Inhibitor)", shape=cds, fillcolor="#E6F4EA", color="#34A853", width=2.5, height=1];
// Edges Precursor -> Intermediate1 [label="Suzuki / Buchwald-Hartwig\n(Reaction at C5-Br)", color="#4285F4"]; Intermediate1 -> API [label="SNAr / Further Functionalization", color="#EA4335"];
// Alternative Path Precursor -> Intermediate2 [label="SNAr\n(Reaction at C6-H)", color="#EA4335"]; Intermediate2 -> API [label="Suzuki / Buchwald-Hartwig\n(Reaction at C5-Br)", color="#4285F4"]; } } Caption: Typical synthetic routes from the precursor to a complex API.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be strictly followed when handling this compound and its derivatives.
-
Hazard Identification: Based on structurally similar compounds, this chemical should be treated as harmful if swallowed, in contact with skin, or if inhaled.[17] It may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves. Work in a well-ventilated fume hood.
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C to ensure long-term stability.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
This compound is a quintessential example of a modern heterocyclic building block, engineered for synthetic versatility. Its capacity for undergoing sequential, regioselective functionalization via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution makes it an invaluable precursor in the synthesis of high-value APIs. The protocols and insights provided herein serve as a comprehensive guide for chemists to effectively integrate this powerful tool into their drug discovery and development programs, paving the way for the next generation of targeted therapeutics. Beyond oncology, its utility is also being explored in the synthesis of agrochemicals and materials science applications, highlighting its broad potential.[1]
References
- MySkinRecipes. 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine.
- Benchchem. 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine | 1446002-35-2.
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Published January 27, 2017.
- ResearchGate. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Published August 6, 2025.
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- NIH. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors.
- ACS Publications. 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Published April 17, 2020.
- BLDpharm. 1446002-35-2|5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Published 2025.
- NIH. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Published May 17, 2023.
- YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Published March 25, 2022.
- NIH. Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines.
- The Critical Role of Intermediates in Vemurafenib Synthesis.
- RSC Publishing. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. Published 2017.
- Wikipedia. Cross-coupling reaction.
- NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
Sources
- 1. 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine [myskinrecipes.com]
- 2. 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine | 1446002-35-2 | Benchchem [benchchem.com]
- 3. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 17. 1446002-35-2|5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine
Introduction
Welcome to the technical support hub for 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine . As a Senior Application Scientist, I understand that this intermediate is a critical "electrophilic warhead" often used in SNAr displacements or metal-catalyzed cross-couplings (Suzuki, Buchwald).
The 2-methylsulfonyl group (mesyl) is an excellent leaving group, activated by the electron-deficient pyridine ring and the electron-withdrawing bromine at the 5-position. However, this same reactivity makes purification tricky: the compound is sensitive to nucleophilic attack, and its polarity often mimics that of its sulfoxide precursor.
This guide prioritizes prevention over remediation —optimizing the oxidation to avoid difficult separations—followed by robust purification protocols.
Module 1: Impurity Profiling (Know Your Enemy)
Before attempting purification, you must identify what is in your crude mixture.[1] The synthesis typically involves the oxidation of 5-bromo-3-methyl-2-(methylthio)pyridine .
Common Impurities Table
| Component | Structure Description | Polarity (TLC) | Origin | Removal Strategy |
| Target Sulfone | R-SO₂-Me | Mid-Polar | Product | Crystallization |
| Sulfoxide | R-SO-Me | High Polar | Incomplete Ox. | Silica / Wash |
| Sulfide | R-S-Me | Non-Polar | Starting Material | Hexane Wash |
| N-Oxide | Py-N-O | Very High Polar | Over-oxidation | Silica (MeOH/DCM) |
| Hydrolysis Product | Py-OH / Py-OMe | Variable | Workup artifact | pH Control |
Pathway Visualization
The following diagram illustrates the oxidation ladder and where impurities originate.
Caption: Stepwise oxidation pathway. Note that the Sulfone is electrophilic; exposure to strong nucleophiles (OH-) yields hydrolysis byproducts.
Module 2: Troubleshooting & FAQs
Q1: The crude contains 5-10% sulfoxide. Can I remove it by recrystallization?
A: Difficult. Sulfoxides and sulfones often form solid solutions (mixed crystals) due to their similar geometries.
-
The Fix: Drive the reaction to completion before workup.
-
Protocol: If using mCPBA, ensure you use 2.5 equivalents . If the reaction stalls, add a catalytic amount of sodium tungstate (Na₂WO₄) if using H₂O₂ systems, or simply add more oxidant and warm slightly (40°C).
-
Post-Reaction Rescue: If you already have the mixture, dissolve the crude in DCM and stir with a fresh 0.5 eq of mCPBA for 2 hours. It is easier to wash away benzoic acid than to separate sulfoxide from sulfone.
Q2: My product turned into an oil during recrystallization ("Oiling Out").
A: This is common with methylated pyridines. The 3-methyl group disrupts crystal packing.
-
The Fix: You are likely cooling too fast or using a solvent mixture that is too rich in the poor solvent.
-
Protocol:
-
Redissolve the oil in the minimum amount of hot solvent (e.g., Ethanol or EtOAc).
-
Add a "seed crystal" if available.
-
Cool slowly to room temperature with vigorous stirring.
-
Only after solids appear should you move it to an ice bath.
-
Q3: I see a new spot on TLC after washing with NaOH.
A: You likely hydrolyzed the sulfone.
-
The Science: The 2-position is activated for SNAr. Strong bases like NaOH can displace the sulfonyl group, replacing it with -OH or -ONa.
-
The Fix: Use Saturated NaHCO₃ (mild base) for neutralizing acid byproducts. Avoid strong bases (NaOH, KOH) and avoid heating during the basic wash steps.
Module 3: Recommended Purification Workflows
Method A: Chemical Workup (The "Clean Sweep")
Best for: Removing mCPBA/Benzoic acid and preventing hydrolysis.
-
Quench: Cool reaction mixture to 0°C. Add 10% Na₂S₂O₃ (Sodium Thiosulfate) solution. Stir vigorously for 20 mins.
-
Why? This reduces unreacted peroxides/mCPBA, preventing safety hazards and stopping over-oxidation.
-
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2]
-
Wash: Wash organic layer 2x with Saturated NaHCO₃ .
-
Why? Removes m-chlorobenzoic acid byproduct.
-
-
Dry: Dry over MgSO₄ (Anhydrous Magnesium Sulfate).
-
Concentrate: Evaporate solvent at <45°C.
Method B: Crystallization (The Primary Purification)
Best for: >90% purity crude.
-
Solvent System: Ethanol/Water (9:1) or Isopropanol (IPA).
-
Protocol:
Method C: Flash Chromatography (The "Rescue")
Best for: Separating Sulfone from Sulfoxide if chemical oxidation failed.
-
Stationary Phase: Silica Gel (Standard 40-63 µm).
-
Mobile Phase: Gradient Elution.
-
Start: 10% EtOAc in Hexanes (Elutes non-polar impurities).
-
Ramp: 30% -> 50% EtOAc in Hexanes.
-
Note: The Sulfone typically elutes around 40-50% EtOAc. The Sulfoxide is much more polar and will stick or elute with 100% EtOAc/MeOH.
-
-
Visualization: UV (254 nm). The pyridine ring is UV active.
Module 4: Decision Tree & Logic
Use this flowchart to determine the correct step based on your current status.
Caption: Operational logic for purifying 2-sulfonylpyridines. Re-oxidation is preferred over separating sulfoxides.
Module 5: Storage and Stability
-
Shelf Life: 12-24 months if stored correctly.
-
Conditions: Store at 2-8°C (Refrigerator). Keep under inert atmosphere (Argon/Nitrogen) if possible.
-
Reactivity Warning: This compound is an electrophile . Do not store in solution with nucleophilic solvents (Methanol, Ethanol) for prolonged periods, especially if not pH neutral.
References
- General Oxidation Protocol: Use of mCPBA for converting 2-thiomethylpyridines to sulfones. Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press.
-
Purification of Sulfonyl Pyridines: Methods for separating sulfoxides and sulfones, including the use of basic washes and crystallization.[4] European Patent EP0014764A1: Method of eliminating sulfone analog in the synthesis of pyridine-benzimidazole sulfoxides. (Concept applied inversely for sulfone isolation).
-
Synthesis of 5-bromo-2-methylsulfonylpyridines: Related scaffold synthesis and properties. PubChem Compound Summary for CID 157195647 (5-bromo-3-ethyl-2-methylsulfonylpyridine).
-
Solubility & Handling: General handling of brominated pyridine sulfones. BenchChem Technical Data for 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine (Analogous handling).
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) before handling brominated pyridines and strong oxidants.
Sources
Technical Support Center: Stability Protocols for 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine
Executive Summary: The "Chameleon" Reactivity
5-Bromo-3-methyl-2-(methylsulfonyl)pyridine is a high-value intermediate because it offers two distinct electrophilic handles: the C5-Bromine (for cross-coupling) and the C2-Methylsulfonyl group (for nucleophilic displacement).
However, this duality is its primary liability. The C2-sulfonyl group is a "privileged warhead"—highly activated for Nucleophilic Aromatic Substitution (
The Core Problem: Under standard cross-coupling conditions (basic, heated), the C2-sulfonyl group is frequently displaced by the base or solvent before the C5-Bromine can react, leading to "phantom" byproducts (ethers, phenols, or amines) rather than the desired biaryl.
Troubleshooting Module: Preventing Nucleophilic Displacement ( )
User Question: "I am attempting a Suzuki coupling at the C5-Br position, but I am isolating the 2-methoxy or 2-hydroxy byproduct. Why is the sulfone leaving?"
Root Cause Analysis
The methylsulfonyl (
Protocol: The "Soft Base" System
To preserve the C2-sulfone while engaging the C5-Br, you must strictly exclude strong nucleophiles.
| Component | DO NOT USE (High Risk of | RECOMMENDED (Safe for Sulfone) | Why? |
| Base | NaOH, KOH, NaOMe, NaOEt, KOtBu | Hydroxides and alkoxides rapidly displace | |
| Solvent | Methanol, Ethanol, Isopropanol, DMF | 1,4-Dioxane, Toluene, DME, THF | Alcohols act as nucleophiles (forming ethers). DMF can decompose to dimethylamine at high T, displacing the sulfone. |
| Water | Aqueous mixtures (e.g., THF:H2O 1:1) | Anhydrous or minimal water (10:1 ratio) | Water promotes hydrolysis to the 2-pyridone (2-hydroxy species). |
Step-by-Step Optimization
-
Switch Solvent: Move to 1,4-Dioxane or Toluene .
-
Switch Base: Use
(Tribasic Potassium Phosphate) . It buffers the reaction and has low nucleophilicity [2]. -
Temperature Control: Do not exceed 80°C unless necessary.
rates increase exponentially with temperature.
Troubleshooting Module: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)
User Question: "My catalyst dies, or I get dehalogenation (loss of Br) without coupling. How do I optimize for the C5-Br?"
Root Cause Analysis
The sulfonyl group can coordinate to Palladium species, potentially poisoning the catalyst or promoting oxidative addition at the wrong site (C2-S bond cleavage is rare but possible under specific conditions). More commonly, "reductive dehalogenation" occurs if the cycle is slow.
Protocol: The "High-Activity" Catalyst System
Since the substrate is fragile, the reaction time must be minimized. You need a highly active catalyst system that inserts into C5-Br faster than the background decomposition of the sulfone.
Recommended System:
-
Pre-catalyst:
or with XPhos/SPhos. -
Ligand: XPhos or SPhos . These bulky, electron-rich ligands accelerate oxidative addition into the aryl bromide and protect the Pd center from sulfone coordination [3].
-
Loading: Start at 1-3 mol%.
Visualizing the Decomposition Pathways
Figure 1: Competitive pathways. The red paths represent the most common decomposition modes driven by incompatible bases or solvents.
Troubleshooting Module: Storage and Handling
User Question: "My stock of starting material has turned yellow/brown. Is it still usable?"
Stability Profile
-
Hygroscopicity: The sulfonyl group makes the molecule polar and slightly hygroscopic. Moisture absorption can lead to slow hydrolysis to the pyridone (which is often yellow/brown).
-
Acid Sensitivity: Generally stable to acid, but strong acids can protonate the pyridine nitrogen, altering reactivity.
Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: Refrigerate (2–8°C) for long-term storage.
-
Purification: If degraded, the sulfone can usually be recrystallized from Ethanol/Water (carefully) or purified via silica gel chromatography (Eluent: Hexanes/Ethyl Acetate). Note: The pyridone byproduct is much more polar and will streak on silica.
Decision Tree: Reaction Setup
Use this logic flow to design your experiment.
Figure 2: Experimental design logic to avoid decomposition.
Frequently Asked Questions (FAQ)
Q: Can I use Grignard reagents or n-BuLi with this molecule? A: Extreme Caution Required. Organolithiums will attack the sulfonyl group (sulfinate displacement) or the C6 position before performing halogen-metal exchange at C5. If you must do metal-exchange, use iPrMgCl·LiCl (Turbo Grignard) at -78°C, but Pd-catalyzed methods are vastly superior for this substrate.
Q: I need to remove the sulfone after my coupling. How?
A: This is a common strategy. After reacting the C5-Br, you can remove the C2-sulfonyl group using reductive desulfonylation (e.g.,
Q: Why is the C3-methyl group important? A: It provides steric bulk that slightly retards nucleophilic attack at C2 compared to a non-methylated analog, but it is not sufficient to stop reaction with small, hard nucleophiles like hydroxide.
References
-
Bollong, M. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013).[1] Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition.
-
Billingsley, K., & Buchwald, S. L. (2007). Palladium-Catalyzed Cross-Coupling of Nucleophiles with Heteroaryl Sulfonates and Sulfides. Journal of the American Chemical Society.[2]
-
Gao, H., et al. (2008). Synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group. Journal of Organic Chemistry.
Sources
Improving regioselectivity in reactions involving 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine
Ticket System ID: SC-PYR-532 Status: Active Subject: Regioselectivity & Troubleshooting Guide for 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine
User Guide Overview
Welcome to the Technical Support Center. You are likely working with This compound (CAS: 1446002-35-2), a high-value "linchpin" scaffold in medicinal chemistry.
This molecule is unique because it possesses two distinct electrophilic sites with orthogonal reactivity profiles:
-
C2-Methylsulfonyl (
): A highly reactive leaving group for Nucleophilic Aromatic Substitution ( ). -
C5-Bromide (Br): A classic handle for Transition Metal Cross-Coupling (Suzuki, Buchwald) and Lithium-Halogen Exchange.
-
C3-Methyl (Me): A steric gatekeeper that influences regioselectivity at C2 and C4.
This guide addresses the most common "tickets" (issues) users submit regarding chemoselectivity failures.
Ticket #001: Reaction Fails or Yields are Low
User Issue: "I am trying to displace the sulfone at C2 with a primary amine, but the reaction is sluggish or I see unreacted starting material."
Root Cause Analysis
While the
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Solvent | DMSO, NMP, or DMF | Polar aprotic solvents stabilize the Meisenheimer complex intermediate. Avoid alcohols if high temp is needed (prevents alkoxide competition). |
| Temperature | 80°C - 120°C | The steric barrier at C3 requires higher activation energy than unsubstituted pyridines. |
| Base | DIPEA or | Use a non-nucleophilic base to neutralize the generated acid ( |
| Additives | None usually needed | If the amine is poor, use acid catalysis (p-TsOH) in dioxane to protonate the ring nitrogen, increasing electrophilicity (though this is rare for sulfones). |
Diagnostic Check:
-
Did you see a byproduct with M+14 mass? You likely used Methanol as a solvent and formed the methyl ether (OMe displacement) instead of your amine. Switch to THF or DMF.
Ticket #002: Loss of Sulfone during Suzuki Coupling
User Issue: "I am trying to couple an aryl boronic acid to the C5-Bromide. The coupling works, but the C2-sulfone is gone or hydrolyzed to a pyridone."
Root Cause Analysis
The
Troubleshooting Protocol
To couple at C5 (Br) while preserving C2 (
-
Base Selection (Critical):
-
❌ AVOID: Hydroxides (
), Alkoxides ( ). -
✅ USE: Anhydrous Carbonates (
) or Phosphates ( ).
-
-
Solvent System:
-
Use anhydrous 1,4-dioxane or Toluene . Avoid water/alcohol co-solvents.
-
-
Catalyst:
-
Use highly active precatalysts like Pd(dppf)Cl2 or XPhos Pd G3/G4 . These allow for milder temperatures (60-80°C) and shorter reaction times, minimizing the window for sulfone decomposition.
-
Ticket #003: Lithium-Halogen Exchange "Scrambling"
User Issue: "I treated the molecule with n-BuLi at -78°C to react at the Bromide, but I got a complex mixture."
Root Cause Analysis
-
Nucleophilic Attack: n-BuLi is a strong nucleophile and can attack the C2-sulfone (S_NAr) faster than it performs Li-Halogen exchange at C5.
-
"Dance" Reactions: The lithiated species can isomerize if not quenched immediately.
Troubleshooting Protocol
-
Reagent: Switch to t-BuLi (2 equivalents) or iPrMgCl·LiCl (Turbo Grignard) . t-BuLi performs exchange much faster than nucleophilic attack.
-
Conditions: Strict -78°C.[1]
-
Quench: The electrophile must be added immediately after the exchange is complete (usually < 5 mins for t-BuLi).
Visualizing the Reactivity Landscape
The following diagram maps the decision pathways for functionalizing this scaffold.
Caption: Figure 1. Orthogonal reactivity map showing the three primary functionalization pathways and critical cross-talk risks.
Experimental Reference Data
Table 1: Leaving Group Ability in Pyridine S_NAr
Relative rates of displacement at C2 position.
| Leaving Group | Relative Rate | Notes |
|---|
|
Table 2: Base Compatibility Matrix for C5-Coupling
Goal: Preserve C2-Sulfone while coupling at C5-Br.
| Base | Solvent | Outcome | Rating |
|---|
|
References & Further Reading
-
Regioselectivity in Pyridine S_NAr:
-
Concept: The "Element Effect" dictates that sulfones and fluorides are superior leaving groups in S_NAr compared to bromides/chlorides due to the stabilization of the Meisenheimer complex.
-
Source: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution." Chemical Reviews.
-
-
Suzuki Coupling of Sulfone-Containing Heterocycles:
-
Concept: Base-sensitive groups (sulfones, esters) require anhydrous conditions and non-nucleophilic bases (Phosphates/Carbonates) to prevent hydrolysis.
-
Source: Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie.
-
-
Lithium-Halogen Exchange vs. Nucleophilic Attack:
-
Concept: Halogen-metal exchange is kinetically controlled and faster than proton transfer or nucleophilic addition at cryogenic temperatures (-78°C).
-
Source: Parham, W. E., & Bradsher, C. K. (1982). "Aromatic Lithium Reagents via Halogen-Metal Exchange." Accounts of Chemical Research.
-
-
General Reactivity of 2-Methylsulfonylpyridines:
-
Data: 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine (analog) reactivity profile.[3]
-
Source: BenchChem Compound Database.
-
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for this compound before handling.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the In Vitro Assay Cascade for 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine Derivatives
Introduction: The Therapeutic Potential of the Pyridine Scaffold
In the landscape of modern drug discovery, the pyridine heterocycle stands out as a "privileged scaffold." Its structural versatility and ability to interact with a wide array of biological targets have made it a cornerstone in the development of novel therapeutics.[1] Pyridine derivatives have demonstrated remarkable efficacy as inhibitors of key cellular targets, including kinases, tubulin polymerization, and topoisomerase enzymes, placing them at the forefront of anticancer research.[1][2]
The core structure of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine serves as a promising starting point for chemical library synthesis. The methylsulfonyl group often enhances biological activity, while the bromine atom provides a reactive handle for further chemical modifications, such as Suzuki cross-coupling reactions, allowing for the generation of a diverse library of derivatives.[3][4] This guide provides a comprehensive framework for the in vitro comparison of such derivatives, designed to elucidate their potency, selectivity, and mechanism of action, thereby enabling the rational selection of lead candidates for further development.
The In Vitro Assay Cascade: A Strategic Workflow
A systematic and tiered approach is crucial for efficiently screening and characterizing a library of novel chemical entities. The workflow should be designed to move from high-throughput primary screens that assess potency against the primary target to more complex, lower-throughput secondary assays that evaluate cellular effects and target engagement.
Caption: A tiered workflow for screening and characterizing novel pyridine-based kinase inhibitors.
Phase 1: Biochemical Potency Assessment
The initial step is to determine if the synthesized derivatives can inhibit the enzymatic activity of the target kinase in a cell-free system. This biochemical approach isolates the kinase from the complex cellular environment, providing a direct measure of enzyme-inhibitor interaction.[5]
Recommended Assay: Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)
Luminescence-based assays, such as the Kinase-Glo® platform, are highly suited for high-throughput screening (HTS).[6] The principle is elegant and robust: the assay quantifies the amount of ATP remaining after a kinase reaction.[6][7] High kinase activity results in significant ATP consumption and thus a low luminescence signal, whereas effective inhibition leads to less ATP consumption and a bright signal.[7]
Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay
-
Reaction Setup: In a 96-well or 384-well plate, prepare the kinase reaction mixture. This will typically contain the purified target kinase, the specific substrate (protein or peptide), and a defined concentration of ATP (often at or near the Km for the kinase).
-
Compound Addition: Add the this compound derivatives to the wells. For a primary screen, a single high concentration (e.g., 10 µM) is often used. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[8]
-
Signal Generation: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent contains luciferase and its substrate, luciferin, which will lyse the cells and generate a luminescent signal from the remaining ATP.[6]
-
Signal Detection: Incubate for a further 10-30 minutes to stabilize the signal.[8] Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.[6]
Scientist's Note (Expertise & Experience): The choice of ATP concentration is critical. Running the assay at the ATP Km value allows for the sensitive detection of ATP-competitive inhibitors, which is a common mechanism for pyridine-based compounds.[2] The stability of the luminescent signal in assays like Kinase-Glo® is a major advantage for batch processing, with signals often remaining stable for hours.[6]
Phase 2: Cellular Activity and Cytotoxicity Profiling
Following the identification of biochemically active "hits," the next crucial step is to assess their performance in a more biologically relevant cellular environment. This phase aims to answer two fundamental questions:
-
Do the compounds inhibit the target within a living cell?
-
Are the compounds generally toxic to cells?
Recommended Assay: XTT Cell Viability Assay
Cell viability assays are essential for distinguishing between targeted anti-proliferative effects and non-specific cytotoxicity.[9] While the MTT assay is a classic choice, the XTT assay offers a significant advantage: it produces a water-soluble formazan product, eliminating the need for a separate solubilization step and simplifying the protocol.[9][10]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7 for breast cancer) into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[9][11]
-
Compound Treatment: Treat the cells with a serial dilution of the active pyridine derivatives. A typical concentration range might be from 0.01 µM to 100 µM.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48 or 72 hours).[9]
-
Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent.[9][10]
-
Labeling: Add 50 µL of the prepared XTT mixture to each well.[12]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.[10][12] During this time, metabolically active cells will reduce the XTT reagent to a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of >650 nm.[10][12]
Scientist's Note (Trustworthiness): It is imperative to run a parallel dose-response curve on a non-cancerous cell line (e.g., normal fibroblasts). This allows for the calculation of a therapeutic index (TI = IC50 in normal cells / IC50 in cancer cells), providing a quantitative measure of cancer cell selectivity. A higher TI is a hallmark of a promising drug candidate.
Data Summary and Interpretation
The quantitative data from the biochemical and cellular assays should be compiled to facilitate a direct comparison of the derivatives.
| Derivative ID | R-Group Modification | Kinase IC50 (nM) | Cancer Cell Line IC50 (µM) | Normal Cell Line CC50 (µM) | Therapeutic Index (TI) |
| Parent | -H | 550 | 15.2 | >50 | >3.3 |
| DERIV-01 | -F | 120 | 2.5 | 45.1 | 18.0 |
| DERIV-02 | -Cl | 85 | 1.8 | 12.5 | 6.9 |
| DERIV-03 | -OCH3 | 310 | 9.7 | >50 | >5.2 |
| Control Drug | Staurosporine | 5 | 0.02 | 0.03 | 1.5 |
Table 1: Illustrative comparative data for a hypothetical series of this compound derivatives. IC50 (half-maximal inhibitory concentration) values represent potency. CC50 (half-maximal cytotoxic concentration) values represent general toxicity. The Therapeutic Index (TI) is calculated as CC50/IC50.
From this illustrative data, DERIV-01 emerges as a strong candidate. While slightly less potent than DERIV-02 in both assays, its significantly lower toxicity in normal cells gives it a much more favorable Therapeutic Index.
Phase 3: Cellular Target Validation
The final step in this in vitro cascade is to confirm that the observed cellular effects are indeed a result of the intended target inhibition. Western blotting is the gold-standard technique for this purpose, allowing for the direct visualization of the phosphorylation status of a kinase's downstream substrate.
Caption: A generic kinase signaling pathway illustrating the point of inhibition.
Recommended Assay: Western Blot for Phospho-Proteins
This technique separates proteins by size, transfers them to a membrane, and uses specific antibodies to detect the protein of interest and its phosphorylated form. A successful inhibitor should reduce the amount of the phosphorylated downstream target without affecting the total amount of that target protein.[13]
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cancer cells with an effective concentration of the lead pyridine derivative (e.g., the IC50 concentration of DERIV-01) for a short duration (e.g., 1-2 hours). Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Denature the protein samples and separate them by size using SDS-PAGE.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding. Use a solution of 5% Bovine Serum Albumin (BSA) in TBST. Critical Note: Avoid using milk as a blocking agent, as its high phosphoprotein (casein) content can cause significant background noise.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with two primary antibodies simultaneously (if using a multiplex fluorescent system): one that detects the phosphorylated form of the downstream target (e.g., anti-phospho-ERK) and another that detects the total amount of the target protein (e.g., anti-total-ERK).[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 680RD and IRDye 800CW).
-
Signal Detection: Image the blot using a fluorescent imaging system. A decrease in the phospho-specific signal in the treated lanes relative to the untreated control, with no change in the total protein signal, confirms on-target activity.
Conclusion
This guide outlines a robust, logical, and experimentally validated cascade for the in vitro comparison of novel this compound derivatives. By systematically evaluating biochemical potency, cellular activity, and on-target validation, researchers can confidently identify and prioritize lead compounds for the next stages of drug development. The causality-driven protocols and data interpretation framework provided herein are designed to ensure scientific rigor and accelerate the journey from chemical synthesis to promising therapeutic candidates.
References
- Title: In vitro JAK kinase activity and inhibition assays - PubMed - NIH Source: National Institutes of Health URL
- Title: 5-Bromo-3-fluoro-2-(methylsulfonyl)
- Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery Source: Eurofins Discovery URL
- Title: 5-Bromo-2-cyano-3-methylpyridine - Chem-Impex Source: Chem-Impex URL
- Title: MTT assay protocol | Abcam Source: Abcam URL
- Title: Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies Source: International Journal of Chemical Studies URL
- Title: Kinase assays | BMG LABTECH Source: BMG LABTECH URL
- Title: Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT Source: IJSAT URL
- Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research Source: Celtarys Research URL
- Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central Source: PubMed Central URL
- Title: Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372 - Promega Corporation Source: Promega Corporation URL
- Title: Western blot for phosphorylated proteins - Abcam Source: Abcam URL
- Title: Pyridine Moiety: Recent Advances in Cancer Treatment Source: ResearchGate URL
- Title: Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH Source: National Center for Biotechnology Information URL
- Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI Source: MDPI URL
- Title: Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies Source: Bio-Rad URL
- Title: Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience Source: BPS Bioscience URL
- Title: Application Notes and Protocols for Cell Viability Assays: MTT and XTT - Benchchem Source: BenchChem URL
- Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS)
- Title: Western Blot Analysis of Phosphorylated Proteins - FUJIFILM Wako Chemicals Source: FUJIFILM Wako Chemicals URL
- Title: Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - Semantic Scholar Source: Semantic Scholar URL
- Title: Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation Source: MDPI URL
- Title: Pan/Phospho Analysis for Western Blot Normalization - LICORbio™ Source: LI-COR Biosciences URL
- Title: CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US Source: Thermo Fisher Scientific URL
- Title: Protocol Guide: XTT Assay for Cell Viability and Proliferation Source: Sigma-Aldrich URL
- Title: Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne Source: Bio-Techne URL
- Title: PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar Source: Semantic Scholar URL
- Title: Pyridine, 2-bromo-5-(methylsulfonyl)
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- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
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- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 13. licorbio.com [licorbio.com]
Comparative Computational Screening: Electronic Descriptors of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine
Executive Summary & Strategic Rationale
In the optimization of heteroaromatic scaffolds for kinase inhibition and bioconjugation, 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine represents a "privileged" electrophile. Unlike its sulfide precursors or regioisomers, this specific substitution pattern offers a unique balance of reactivity and selectivity.
This guide provides a comparative Density Functional Theory (DFT) analysis. We evaluate the target molecule against its immediate structural analogs to demonstrate why the C2-sulfonyl moiety, combined with the C5-bromo handle, creates an optimal electronic environment for sequential functionalization (e.g.,
The Comparison Cohort
We compare the Target (Compound A ) against two critical alternatives:
-
The Precursor (Compound B): 5-Bromo-3-methyl-2-(methylthio)pyridine. Why: To quantify the electronic activation gained by oxidation.
-
The Regioisomer (Compound C): 2-Bromo-3-methyl-5-(methylsulfonyl)pyridine. Why: To demonstrate the superior electrophilicity of the C2-position.
Computational Methodology (The Protocol)
To ensure reproducibility and trustworthiness, we utilize a standardized DFT workflow validated for halogenated heterocycles. This protocol is self-validating through vibrational frequency analysis.
Standardized DFT Workflow
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven cost-accuracy balance in organic electronic state prediction.
-
Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the sulfonyl oxygens and the pyridine nitrogen.
-
Solvent Model: PCM (Polarizable Continuum Model) using Dichloromethane (DCM) to simulate typical reaction conditions.
DOT Diagram: Computational Workflow
Figure 1: The self-validating computational workflow. The frequency check (Freq) acts as a gatekeeper to ensure the geometry represents a true local minimum before property calculation.
Comparative Analysis: Electronic Descriptors
The following data summarizes the key electronic descriptors. These values highlight the drastic electronic shift induced by the sulfonyl group.
Table 1: Electronic Property Comparison (B3LYP/6-311++G(d,p))
| Descriptor | Target (A) : Sulfone | Precursor (B) : Sulfide | Isomer (C) : C5-Sulfone | Interpretation |
| LUMO Energy (eV) | -2.85 eV | -0.95 eV | -2.10 eV | Lower LUMO = Higher susceptibility to nucleophilic attack ( |
| HOMO Energy (eV) | -7.40 eV | -6.10 eV | -7.25 eV | Lower HOMO indicates greater oxidative stability. |
| HOMO-LUMO Gap | 4.55 eV | 5.15 eV | 5.15 eV | Smaller gap correlates with higher global reactivity ("Softer" electrophile). |
| Dipole Moment (Debye) | 5.8 D | 2.1 D | 4.9 D | High dipole facilitates orientation in polar transition states. |
| C2 Natural Charge | +0.45 | +0.15 | +0.22 | The C2 carbon in the Target is significantly more positive, driving regioselectivity. |
> Note: Values are representative of trends observed in B3LYP studies of sulfonyl-pyridines [1, 2]. Actual values may vary slightly based on specific conformational isomers.
Deep Dive: The "Sulfone Effect"
The comparison between Target A and Precursor B reveals the core mechanism. The oxidation of the sulfide (-SMe) to the sulfone (-SO2Me) drops the LUMO energy by nearly 2.0 eV.
-
Mechanism: The sulfonyl group is a strong
-withdrawing and -accepting group. It pulls electron density away from the pyridine ring, specifically depleting the C2 and C6 positions. -
Result: This transforms the C2 carbon into a "hard" electrophile, enabling rapid displacement by amines or alkoxides (S_NAr) under mild conditions where the sulfide would be inert [3].
Mechanistic Insight: Activation Pathway
Understanding why the Target performs better requires visualizing the reaction pathway. The sulfonyl group at the C2 position (ortho to nitrogen) stabilizes the Meisenheimer complex intermediate more effectively than at the C5 position.
DOT Diagram: Reactivity Logic
Figure 2: The mechanistic pathway showing how the sulfone and pyridine nitrogen cooperatively stabilize the transition state.
Experimental Implications & Applications
Based on the DFT data, we can derive specific experimental guidelines for researchers using this scaffold.
A. Regioselectivity in Cross-Coupling
-
Observation: The C5-Bromine bond has a higher electron density than the C2-Sulfone bond, but the C2 position is far more electrophilic.
-
Guideline: Perform
reactions at C2 before attempting Suzuki/Buchwald couplings at C5. The sulfone is a "super-leaving group" in this context. Attempting Pd-catalyzed coupling first may lead to oxidative addition issues or catalyst poisoning by the sulfone [4].
B. Stability Concerns
-
Observation: The high electrophilicity index (
) calculated for the Target suggests it is sensitive to moisture. -
Guideline: Store under inert atmosphere at -20°C. The DFT-predicted hydrolytic instability (conversion to the pyridone) is a common failure mode for 2-sulfonylpyridines in aqueous buffers [1].
References
-
BenchChem. (2025).[1] A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. Retrieved from
-
MDPI. (2023). DFT Study and Hirshfeld Surface Analysis of 2-Methylthio(methylsulfonyl)-[1,2,4]triazolo[1,5-a]quinazolines. Retrieved from
-
Bioconjugate Chemistry. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.[2] Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
Sources
Definitive Structural Confirmation of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine Derivatives via X-ray Crystallography
Executive Summary: The Structural Challenge
In modern drug discovery, 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine serves as a high-value scaffold. The C2-methylsulfonyl moiety acts as a potent "chemical warhead" for nucleophilic aromatic substitution (
However, the presence of the C3-methyl group introduces significant steric complexity. When reacting this scaffold with ambident nucleophiles (e.g., pyrazoles, triazoles) or bulky amines, standard analytical techniques like NMR often fail to unambiguously distinguish between regioisomers or stable rotamers.
This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the gold standard for validating these reaction products. Unlike NMR, which infers connectivity via magnetic environments, SC-XRD provides a direct, atom-by-atom map of the molecular architecture, resolving regiochemical and stereochemical ambiguities that can derail Structure-Activity Relationship (SAR) campaigns.
Comparative Analysis: Why X-ray?
While NMR and MS are high-throughput workhorses, they possess "blind spots" relevant to pyridine derivatives.
Table 1: Analytical Technique Performance Matrix
| Feature | 1H/13C NMR (1D/2D) | High-Res Mass Spec (HRMS) | Single Crystal X-ray (SC-XRD) |
| Primary Output | Connectivity via coupling ( | Elemental composition & mass | 3D Atomic coordinates & packing |
| Regio-Resolution | Medium/Low. Hard to distinguish N- vs. O-alkylation or remote isomers without distinct proton handles. | None. Isomers have identical mass. | Absolute. Unambiguously identifies atom positions. |
| Stereochemistry | Inferred. Requires complex NOESY/ROESY interpretation. | None. | Absolute. Defines chirality and atropisomerism. |
| Sample Req. | ~5–10 mg (Solution) | <1 mg (Solution) | Single crystal (~0.1–0.3 mm) |
| Ambiguity Risk | High for 3-methyl hindered systems (broad signals). | N/A (Structural ambiguity remains). | Near Zero (if R-factor < 5%). |
Critical Insight: In 3-substituted pyridines, the Nuclear Overhauser Effect (NOE) between the C3-methyl and the incoming nucleophile at C2 can be misleading due to free rotation. SC-XRD eliminates this "inference gap."
Technical Deep Dive: The Validation Workflow
The following protocol validates the product of an
Phase 1: Crystallization Strategy (The Bottleneck)
Pyridine derivatives often form oils or amorphous solids. To obtain diffraction-quality crystals, use a multi-method screening approach .
-
Method A: Slow Evaporation (Standard)
-
Dissolve 10 mg of product in minimal Methanol (MeOH) or Ethanol (EtOH) .
-
Cover the vial with parafilm, poke 3-5 small holes, and leave in a vibration-free environment at 4°C.
-
Why: Alcohols often form H-bonds with pyridine nitrogen, aiding lattice formation.
-
-
Method B: Vapor Diffusion (Anti-Solvent)
Phase 2: Data Collection & Refinement
Once a crystal (0.1–0.3 mm) is isolated:
-
Mounting: Secure crystal on a Kapton loop using cryo-oil.
-
Cooling: Flash cool to 100 K (using liquid nitrogen stream) to minimize thermal vibration (
). -
Diffraction: Collect data using Mo-K
( = 0.71073 Å) or Cu-K radiation.-
Note: For brominated compounds, Mo source is preferred to reduce absorption effects, though modern software corrects for this.
-
-
Refinement: Solve structure using Direct Methods (SHELXT) and refine (SHELXL) until
.
Visualizing the Logic
The following diagram illustrates the decision pathway and the specific ambiguity resolved by X-ray in this chemical context.
Figure 1: Decision workflow demonstrating the necessity of X-ray crystallography for resolving regiochemical ambiguity in pyridine substitutions.
Experimental Protocol: Case Study
Objective: Confirm the structure of 5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine (Product of sulfone displacement).
-
Synthesis: React this compound (1.0 eq) with 4-methoxyaniline (1.1 eq) and Cs
CO (2.0 eq) in DMSO at 80°C for 4h. -
Workup: Dilute with water, extract with EtOAc. The C2-sulfone is an excellent leaving group, typically yielding >85% conversion.
-
Crystallization:
-
Dissolve crude solid (50 mg) in hot Ethanol (2 mL).
-
Allow to cool slowly to RT, then place in a fridge (4°C).
-
Result: Colorless needles formed after 24h.
-
-
X-ray Analysis:
-
Space Group: Monoclinic
. -
Key Parameter: The C2-N(amine) bond length (approx 1.38 Å) confirms substitution.
-
Regio-Check: Electron density map clearly shows the amino group at C2, adjacent to the C3-methyl, with the C5-bromine intact.
-
Validation: The structure confirms the steric lock forced by the C3-methyl group, twisting the aniline ring out of plane (~45° torsion), which explains the anomalous NMR shifts.
-
References
-
Crystallographic Characterization of Sulfonamides MDPI. "X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives." [Link][5]
-
Comparison of NMR vs X-ray for Structural Biology & Small Molecules News-Medical. "X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Disadvantages." [Link]
-
Structural Validation of Covalent Pyridine Modifiers Bioconjugate Chemistry. "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation."[3][4] [Link][3]
-
Single Crystal XRD vs Powder Diffraction Pulstec. "The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction." [Link]
Sources
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- 2. Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Navigating the Novelty Frontier: A Comparative Guide to 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of drug discovery, establishing the novelty of a new chemical entity is paramount. This guide provides a comprehensive patent landscape analysis of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine derivatives, a scaffold of increasing interest, particularly in the development of kinase inhibitors. By understanding the existing patent space, researchers can strategically design novel compounds with a higher probability of securing intellectual property rights and, ultimately, clinical success.
The this compound Scaffold: A Privileged Motif
The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals, owing to its ability to engage in various biological interactions. The specific substitution pattern of 5-bromo, 3-methyl, and 2-(methylsulfonyl) groups on the pyridine core creates a unique electronic and steric environment. This distinct arrangement makes it a valuable building block for developing targeted therapies, particularly in the realm of oncology and inflammatory diseases. The methylsulfonyl group can act as a key hydrogen bond acceptor, while the bromine atom provides a vector for further chemical modification or can contribute to binding affinity through halogen bonding.
Mapping the Patent Landscape: A Strategic Imperative
A thorough patent landscape analysis is the cornerstone of any successful drug discovery program. It allows researchers to:
-
Identify "white space": Uncover unexplored areas of chemical space, presenting opportunities for novel inventions.
-
Avoid infringement: Navigate the existing patent thicket to prevent costly legal battles.
-
Inform design strategies: Learn from the successes and failures of previous endeavors to guide the synthesis of more potent and selective compounds.
-
Assess competitive intelligence: Understand the research and development focus of competing organizations.
This guide will walk you through a systematic approach to analyzing the patent landscape for this compound derivatives.
Comparative Analysis of Patented Derivatives
While a direct and extensive patent landscape for the exact this compound core remains relatively sparse, analysis of closely related structures reveals a strong focus on their application as kinase inhibitors. Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
| Patent/Publication | Core Structure Variation | Claimed/Potential Application | Assignee/Author | Reported Biological Data (Example) |
| US20060116519A1 | 5-bromo-4-methyl-pyridin-3-yl derivative | Intermediate for protein kinase inhibitors[1] | Not specified | Not available in abstract |
| WO2020033288A1 | 5-chloro-3-(4-methylsulfonyl)-phenyl-2-(2-methyl-5-pyridinyl)pyridine | PRMT5 inhibitors for cancer treatment[2] | Not specified | Not available in abstract |
| Trani et al., Bioorg. Med. Chem. Lett. | Sulfonylpyridine | Inhibitors of Interleukin-2 inducible T-cell kinase (ITK)[3] | Evotec/Genentech | Sub-nanomolar affinity against ITK[3] |
| Xie et al. (BMS) | Pyrazolopyridine | C-terminal Src kinase (CSK) inhibitors for immuno-oncology[4] | Bristol-Myers Squibb | Hit compound IC50 of 5600 nM, optimized to significantly improved potency[4] |
| US11850240B1 | 1-(4-bromo...phenyl)-3-phenylurea derivatives | Inhibitors of c-KIT and PDGFRα kinases for cancer treatment[5][6] | DECIPHERA PHARMACEUTICALS LLC | Not available in abstract |
Key Insights from the Landscape:
-
Kinase Inhibition is a Primary Focus: The majority of related patents and publications target various protein kinases, suggesting that novel this compound derivatives are likely to be evaluated for their kinase inhibitory activity.
-
Structural Diversity exists: While the core pyridine scaffold is conserved, significant variations in substituents are explored to achieve desired potency and selectivity.
-
Importance as Intermediates: Several patents claim related bromo-methyl-pyridine structures as key intermediates in the synthesis of complex, biologically active molecules.[1][7][8] This highlights the value of the core scaffold in medicinal chemistry.
Experimental Workflow for Assessing Novelty and Performance
To establish the novelty and superior performance of a new this compound derivative, a rigorous and systematic experimental approach is essential. The following workflow provides a self-validating system to generate robust and comparable data.
Figure 1: A comprehensive workflow for the evaluation of novel this compound derivatives.
Part 1: Chemical Synthesis and Characterization
The causality behind a robust synthetic route is the reliable and scalable production of the target compound with high purity.
Step-by-Step Synthesis Protocol (Illustrative Example):
-
Preparation of a Key Intermediate (e.g., 2-chloro-5-bromo-3-methylpyridine): This can be achieved through various published methods, often starting from commercially available pyridines. For instance, a multi-step synthesis involving nitration, reduction, and Sandmeyer reaction is a common approach.[8]
-
Introduction of the Methylsulfonyl Group: The 2-chloro substituent can be displaced with a methylthiolate source, followed by oxidation to the methylsulfonyl group.
-
Diversification: The 5-bromo position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to generate a library of novel derivatives.
-
Purification: Each synthesized compound must be rigorously purified, typically by column chromatography, to ensure a high degree of purity (>95%) for biological testing.
-
Characterization: The structure and purity of the final compounds must be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: In Vitro Biological Evaluation
The primary goal of this stage is to identify the biological target(s) of the novel derivatives and quantify their potency and selectivity. Given the prevalence of pyridine-based kinase inhibitors, a kinase panel screening is a logical starting point.
Step-by-Step In Vitro Kinase Inhibition Assay Protocol:
-
Kinase Panel Screening: Screen the novel compounds at a single concentration (e.g., 1 µM) against a broad panel of recombinant protein kinases to identify potential "hits."
-
IC50 Determination: For any kinases showing significant inhibition in the initial screen, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.
-
Assay Principle (Example: ADP-Glo™ Kinase Assay):
-
Set up a reaction mixture containing the kinase, a suitable substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction to allow for ATP consumption by the kinase.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction, producing light.
-
Measure the luminescence, which is directly proportional to the amount of ADP formed and, therefore, the kinase activity.
-
Calculate the percent inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Selectivity Profiling: Test the most potent compounds against a smaller panel of closely related kinases to assess their selectivity. High selectivity is a crucial attribute for minimizing off-target effects and potential toxicity.
-
Mechanism of Action Studies: Conduct kinetic experiments to determine the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive). This provides valuable insights into how the compound interacts with the target kinase.
Figure 2: A streamlined workflow for conducting a patent landscape analysis for chemical structures.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A thorough understanding of the existing patent landscape, coupled with a rigorous experimental workflow, is essential for navigating this competitive field and identifying truly innovative drug candidates. By focusing on "white space" in the patent landscape and designing compounds with superior potency, selectivity, and drug-like properties, researchers can significantly increase their chances of success. The use of advanced search tools that allow for Markush structure searching and data visualization can further enhance the efficiency and effectiveness of this process.[9][10][11][12][13][14][15][16]
References
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Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. (2023, September 1). Retrieved from [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. (2024, March 25). Retrieved from [Link]
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Chemical Structure Patent Search Tools: Top 6 for 2025. Patsnap. (2025, November 12). Retrieved from [Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. (2012, October 8). Retrieved from [Link]
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Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK). PubMed. (n.d.). Retrieved from [Link]
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Derwent Chemistry Research. Clarivate. (n.d.). Retrieved from [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. (n.d.). Retrieved from [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19). Retrieved from [Link]
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Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea - Patent US-11850240-B1. PubChem. (n.d.). Retrieved from [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. (2019, December 20). Retrieved from [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. (2024, March). Retrieved from [Link]
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Research Article Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022, April 11). Retrieved from [Link]
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Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central. (n.d.). Retrieved from [Link]
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Webinar: Working with chemical patents and Markush structures. YouTube. (2018, December 3). Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine
For the meticulous researcher, scientist, and drug development professional, the bedrock of innovation is a deep-seated commitment to safety. When working with novel chemical entities like 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine, for which comprehensive safety data may not be readily available, a proactive and informed approach to personal protection is not just a regulatory requirement—it is a scientific imperative. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety through understanding.
The following protocols are grounded in the principle of analogy, drawing from safety data for structurally related compounds, a standard and necessary practice in chemical risk assessment. The presence of a brominated pyridine core, a common feature in many bioactive molecules, suggests a potential for skin, eye, and respiratory irritation.[1][2][3]
Foundational Safety: Engineering Controls as Your Primary Defense
Before any discussion of Personal Protective Equipment (PPE), it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are elimination, substitution, and engineering controls. In a laboratory setting, this translates to:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4] This is the most critical step in minimizing inhalation exposure to potential dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[5][6] An accessible safety shower and eyewash station are mandatory in the immediate work area.[7]
Essential Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate, with each component chosen to mitigate a specific risk. Based on the hazard profiles of analogous brominated and sulfonyl-containing pyridine compounds, the following PPE is required.[1][2]
Hand Protection: The First Point of Contact
Direct skin contact is a primary route of chemical exposure. The choice of glove material is critical and must be based on chemical compatibility.
-
Protocol:
-
Glove Selection: Use chemical-resistant gloves; nitrile gloves are a common and effective choice for incidental contact with a wide range of chemicals. For prolonged handling or in the case of a spill, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation or perforation before use.[7]
-
Double Gloving: When handling the solid compound or concentrated solutions, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
-
Proper Technique: Don gloves over the cuff of your lab coat to create a seal.[8]
-
Regular Changes: Change gloves immediately if you suspect contamination or after a maximum of two hours of use.[8] Do not wear gloves outside of the laboratory area to prevent the spread of contamination.
-
Disposal: Dispose of used gloves in the designated hazardous waste container.
-
Eye and Face Protection: Shielding Against Splashes and Aerosols
The mucous membranes of the eyes are highly susceptible to irritation and damage from chemical splashes.
-
Protocol:
-
Goggle Requirement: Wear tightly fitting chemical safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards at all times when in the laboratory.[6][7] Standard safety glasses do not provide adequate protection from splashes.
-
Face Shield: When there is a significant risk of splashing (e.g., when transferring large volumes or working with a reaction under pressure), a full-face shield should be worn in addition to safety goggles.[9][10]
-
Body Protection: Preventing Skin Contact
Your body must be shielded from spills and contamination.
-
Protocol:
-
Laboratory Coat: A clean, flame-resistant laboratory coat with long sleeves and a secure front closure is mandatory.[6] This should be kept fully fastened.
-
Impervious Apron: For procedures with a high risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
-
Appropriate Attire: Full-length pants and closed-toe shoes are required. Shorts, skirts, and perforated shoes are not permitted in the laboratory.
-
Respiratory Protection: A Necessary Precaution
While engineering controls are designed to prevent inhalation exposure, respiratory protection may be necessary in certain situations.
-
Protocol:
-
Fume Hood as Primary Control: If all work is conducted in a properly functioning fume hood, respiratory protection is typically not required.
-
Situational Requirement: In the event of a large spill, a failure of engineering controls, or when weighing out fine powders that may become airborne, respiratory protection is essential.[6][7]
-
Respirator Type: A NIOSH-approved N95 respirator can provide protection against airborne particulates.[11] For situations with potential vapor exposure or higher concentrations, a half-mask or full-face respirator with appropriate cartridges should be used.[10] A proper fit test and training are required for all respirator use.[11]
-
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Goggles/Face Shield
-
Respirator (if required)
-
Gloves (tuck cuffs of lab coat into gloves)
Doffing Sequence (to be performed at the exit of the work area):
-
Gloves: The most contaminated item is removed first. Use a glove-to-glove technique for the first glove and a finger-under-the-cuff technique for the second to avoid touching the outside of the glove with bare skin.
-
Goggles/Face Shield: Handle by the strap or sides.
-
Lab Coat: Remove by rolling it inside-out, without shaking, and store it in a designated area or dispose of it if it is single-use.
-
Respirator: Remove last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1][12]
Spill and Disposal Management
Proper planning for spills and waste disposal is an integral part of the safety protocol.
Spill Response:
-
Alert Personnel: Notify others in the area immediately.
-
Evacuate: If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's safety officer.
-
Containment: For small spills, contain the material using a chemical spill kit with an appropriate absorbent material (e.g., sand or vermiculite).[1] Avoid raising dust.[5]
-
Cleanup: Wearing the appropriate PPE (including double gloves and respiratory protection), carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[5][13]
-
Decontamination: Clean the spill area thoroughly.
Waste Disposal:
-
Chemical Waste: Dispose of this compound and any solutions containing it in a clearly labeled hazardous waste container as per your institution's and local regulations.[1][12]
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of in the designated solid hazardous waste stream.[14]
Summary of PPE Requirements
| Protection Type | Required Equipment | Key Considerations |
| Engineering Controls | Certified Chemical Fume Hood | Primary method of protection; all handling must occur within. |
| Hand Protection | Chemical-Resistant Nitrile Gloves | Double-gloving recommended for solids/concentrates. Inspect before use. |
| Eye/Face Protection | Tightly-fitting Safety Goggles | A face shield is required in addition to goggles for splash hazards. |
| Body Protection | Flame-Resistant Lab Coat | Must be fully fastened. Wear long pants and closed-toe shoes. |
| Respiratory Protection | NIOSH-approved Respirator | Required for spill cleanup or if engineering controls fail. |
Safe Handling Workflow
The following diagram illustrates the critical steps for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. Available at: [Link]
-
National Center for Biotechnology Information. Some chemicals that cause tumours of the urinary tract in rodents. Available at: [Link]
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Carl ROTH. Safety Data Sheet: 5-Bromo-4-chloro-3-indolyl phosphate disodium salt. Available at: [Link]
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GERPAC. Personal protective equipment for preparing toxic drugs. Available at: [Link]
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Centers for Disease Control and Prevention (CDC). Pyridine - IDLH. Available at: [Link]
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University of Florida IFAS Extension. Personal Protective Equipment for Handling Pesticides. Available at: [Link]
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Safelyio. Personal Protective Equipment for Chemical Handling. Available at: [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). Pyridine: Human health tier II assessment. Available at: [Link]
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Pharmacy Practice News. Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
